3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
Description
BenchChem offers high-quality 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-cyano-N-(1H-pyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c11-5-8-2-1-3-10(4-8)17(15,16)14-9-6-12-13-7-9/h1-4,6-7,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQORVBOQCKBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CNN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of Pyrazole-Linked Sulfonamide Small Molecules
Executive Summary
The fusion of the pyrazole heterocycle with a sulfonamide moiety represents a paradigm of "privileged scaffold" engineering in medicinal chemistry. This hybrid architecture combines the distinct pharmacophoric properties of pyrazoles (metabolic stability, hydrogen bonding capability) with the established bioactivity of sulfonamides (carbonic anhydrase inhibition, COX-2 selectivity).
This guide dissects the structural rationale, synthetic pathways, and therapeutic validation of these molecules.[1][2] It moves beyond basic literature review to provide actionable protocols for synthesis and biological validation, specifically targeting oncology and inflammation.
Structural Rationale & Medicinal Chemistry
The therapeutic efficacy of pyrazole-linked sulfonamides is not accidental; it is a result of precise bioisosteric design.
The Pharmacophore Fusion
-
The Pyrazole Core: Acts as a rigid spacer that orients substituents into specific pockets of target enzymes (e.g., the hydrophobic channel of COX-2). Its nitrogen atoms can serve as both hydrogen bond donors and acceptors.
-
The Sulfonamide (
):-
Zinc Binding: In Carbonic Anhydrases (CAs), the sulfonamide nitrogen coordinates directly with the active site Zinc (
) ion. -
H-Bonding: In COX-2, the sulfonamide group forms critical hydrogen bonds with
and , a interaction absent in the COX-1 active site, driving selectivity.
-
Structure-Activity Relationship (SAR) Matrix
The biological activity is heavily modulated by the substitution pattern on the pyrazole ring (
| Position | Modification | Effect on Activity | Mechanistic Rationale |
| N1 | Aryl-sulfonamide | Critical for COX-2/CA activity | Positions the sulfonamide group to interact with polar side chains ( |
| C3 | Increases Potency | Enhances lipophilicity and metabolic stability; fits into hydrophobic pockets. | |
| C5 | Bulky Aryl Group | Increases Selectivity | Steric bulk prevents binding to the smaller hydrophobic channel of COX-1, ensuring COX-2 specificity. |
| C4 | Halogen / H | Modulates PK | Small substituents here affect the planarity and electronic distribution of the ring system. |
Therapeutic Applications: Oncology & Inflammation[2]
The Multi-Target Oncology Approach
While originally designed as anti-inflammatories (e.g., Celecoxib), these molecules have shown potent anticancer properties through a "poly-pharmacology" mechanism. They do not just inhibit inflammation; they disrupt the tumor microenvironment.
Key Targets:
-
COX-2: Overexpressed in colorectal and breast cancers; promotes angiogenesis via VEGF.
-
Carbonic Anhydrase IX (CA IX): A hypoxia-induced enzyme critical for tumor pH regulation. Sulfonamides inhibit CA IX, leading to intracellular acidification and cell death in hypoxic tumors.
-
Kinases (VEGFR/EGFR): The pyrazole scaffold mimics the ATP purine ring, allowing these molecules to act as Type I/II kinase inhibitors.
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway inhibition (COX-2 and CA IX) leading to tumor suppression.
Figure 1: Dual-mechanism pathway showing simultaneous inhibition of COX-2 driven angiogenesis and CA-IX mediated pH regulation.
Synthesis Protocol: The Claisen-Schmidt/Hydrazine Route
Expert Insight: While microwave synthesis is popular for speed, the classical reflux method provides better crystal growth for purification, which is critical for biological assays.
Reaction Workflow
The synthesis typically involves two steps:
-
Claisen-Schmidt Condensation: Formation of a chalcone (1,3-diaryl-2-propen-1-one).
-
Cyclocondensation: Reaction with 4-hydrazinobenzenesulfonamide hydrochloride.
Figure 2: Synthetic route via chalcone intermediate using Claisen-Schmidt condensation followed by cyclization.
Detailed Bench Protocol
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in Ethanol (20 mL).
-
Add 40% NaOH solution (5 mL) dropwise at
with vigorous stirring. -
Stir at room temperature for 12 hours.
-
Pour mixture into crushed ice/HCl. Filter the precipitate, wash with water, and recrystallize from ethanol.
Step 2: Cyclization to Pyrazole-Sulfonamide
-
Dissolve the Chalcone (5 mmol) in Glacial Acetic Acid (15 mL).
-
Add 4-hydrazinobenzenesulfonamide hydrochloride (5.5 mmol).
-
Reflux at
for 8–10 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 4:6). -
Critical Step: Concentrate the solvent to 1/3 volume under reduced pressure before pouring into ice water. This prevents oil formation.
-
Filter the solid product.[3]
-
Purification: Recrystallize from Ethanol/DMF mixtures to ensure removal of unreacted hydrazine (which is toxic and cytotoxic, potentially skewing bioassays).
Preclinical Validation Protocols
To ensure data integrity (Trustworthiness), use these self-validating assay structures.
In Vitro COX-2 Inhibition Assay (Colorimetric)
Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD.
-
Preparation: Incubate purified ovine COX-2 enzyme with Heme and the Test Compound (0.01 - 100
) in Tris-HCl buffer (pH 8.0) for 15 mins at . -
Substrate Addition: Add Arachidonic Acid (100
) and TMPD (colorimetric substrate). -
Measurement: Monitor absorbance at 590 nm for 5 minutes.
-
Control: Use Celecoxib as a positive control and DMSO as a negative control.
-
Calculation:
Note: If IC50 < 10 nM, dilute enzyme concentration to avoid "titration inhibition" artifacts.
Cell Viability (MTT Assay)
Context: Validating anticancer potential against MCF-7 (Breast) or A549 (Lung) lines.
-
Seed cells (
cells/well) in 96-well plates; incubate 24h. -
Treat with graded concentrations of the pyrazole-sulfonamide for 48h.
-
Add MTT reagent (5 mg/mL); incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Read OD at 570 nm.
-
Integrity Check: Run a parallel "blank" plate with compound + MTT (no cells) to ensure the chemical structure doesn't reduce MTT non-enzymatically (a common false positive with redox-active scaffolds).
References
-
Gerni, S., et al. (2023).[4] Celecoxib Derivatives Containing Pyrazole Linked-Sulfonamide Moiety: Carbonic Anhydrase I–II and Acetylcholinesterase Inhibition Profiles. ChemistrySelect. Link
-
Supuran, C. T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences. Link
-
Nehra, B., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences. Link
-
Kumar, R., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase. RSC Advances. Link
-
Abd El-Karim, S. S., et al. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole Derivatives Incorporating Sulfonamide Residue. Polycyclic Aromatic Compounds. Link
Sources
- 1. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Celecoxib Derivatives Containing Pyrazole Linked-Sulfonamide Moiety: Carbonic Anhydrase I–II and Acetylcholinesterase Inhibition Profiles, Molecular Docking Studies | AVESİS [avesis.atauni.edu.tr]
Methodological & Application
Protocol for coupling 3-cyanobenzenesulfonyl chloride with 4-aminopyrazole
An In-Depth Guide to the Synthesis of N-(1H-Pyrazol-4-yl)-3-cyanobenzenesulfonamide
Authored by: A Senior Application Scientist
This application note provides a comprehensive, technically-grounded protocol for the synthesis of N-(1H-pyrazol-4-yl)-3-cyanobenzenesulfonamide through the coupling of 4-aminopyrazole with 3-cyanobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles, safety imperatives, and troubleshooting insights to ensure a successful and reproducible synthesis.
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its chemical stability and ability to act as a hydrogen bond donor and acceptor.[1][2] The pyrazole-sulfonamide scaffold, in particular, is a privileged structure found in numerous biologically active molecules, including inhibitors of enzymes like NADPH oxidase 2.[3] The reaction detailed herein is a classic nucleophilic substitution, where the primary amine of 4-aminopyrazole attacks the electrophilic sulfur center of the sulfonyl chloride, leading to the formation of a stable S-N bond.[4][5][6]
Section 1: Reaction Principle and Mechanism
The formation of a sulfonamide bond from a sulfonyl chloride and a primary amine is a robust and widely utilized transformation in organic synthesis.[2] The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-aminopyrazole onto the electron-deficient sulfur atom of 3-cyanobenzenesulfonyl chloride. This addition forms a tetrahedral intermediate.
The subsequent collapse of this intermediate eliminates a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the unreacted 4-aminopyrazole (which would render it non-nucleophilic), a non-nucleophilic organic base, such as pyridine or triethylamine, is essential.[4][7] The base acts as a scavenger for the HCl, driving the reaction to completion.
Caption: Proposed mechanism for the sulfonylation of 4-aminopyrazole.
Section 2: Materials and Methods
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Cyanobenzenesulfonyl chloride | ≥97% | Commercial | Highly moisture-sensitive and corrosive. Store under inert gas. |
| 4-Aminopyrazole | ≥98% | Commercial | |
| Pyridine, Anhydrous | ≥99.8%, Anhydrous | Commercial | Store over molecular sieves. |
| Dichloromethane (DCM), Anhydrous | ≥99.8%, Anhydrous | Commercial | Use a dry solvent from a purification system or freshly distilled. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house | For aqueous work-up. |
| Brine (Saturated NaCl solution) | ACS Grade | Prepared in-house | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stir plate with cooling capabilities (ice bath)
-
Pressure-equalizing dropping funnel
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Glass syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm) for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
Section 3: Safety and Handling
Critical Safety Alert: 3-Cyanobenzenesulfonyl chloride is a corrosive solid that is harmful if swallowed, inhaled, or absorbed through the skin.[8][9] It reacts with water to release corrosive HCl gas.[10] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and splash-proof safety goggles.[11][12]
-
Handling: Avoid creating dust.[11] Use personal protective equipment. Ensure adequate ventilation.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is moisture-sensitive.[11]
-
Accidental Release: In case of a spill, evacuate the area. Use a dry absorbent material to clean up the spill and dispose of it as hazardous waste. Do not use water.
-
First Aid:
-
Skin/Hair Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Section 4: Detailed Experimental Protocol
This protocol is optimized for a 5 mmol scale reaction. Adjustments may be necessary for different scales.
Reaction Setup
-
Place a magnetic stir bar in a 100 mL oven-dried, two-neck round-bottom flask.
-
Seal one neck with a rubber septum and the other with a glass stopper.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
To the flask, add 4-aminopyrazole (415 mg, 5.0 mmol, 1.0 equiv.).
-
Using a syringe, add 20 mL of anhydrous dichloromethane (DCM), followed by anhydrous pyridine (0.81 mL, 10.0 mmol, 2.0 equiv.). Expertise Note: Using two equivalents of pyridine ensures complete neutralization of the generated HCl and can also act as a mild catalyst.
-
Cool the resulting solution to 0 °C using an ice-water bath.
Reagent Addition
-
In a separate, dry 50 mL flask, dissolve 3-cyanobenzenesulfonyl chloride (1.01 g, 5.0 mmol, 1.0 equiv.) in 10 mL of anhydrous DCM.
-
Draw this solution into a dry glass syringe or transfer it to a pressure-equalizing dropping funnel attached to the reaction flask.
-
Add the 3-cyanobenzenesulfonyl chloride solution dropwise to the stirred 4-aminopyrazole solution at 0 °C over a period of 20-30 minutes. Expertise Note: A slow, controlled addition is crucial to manage the reaction exotherm and prevent the formation of side products.
Reaction and Monitoring
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 4-16 hours.
-
Monitor the reaction's progress using TLC.[4]
-
Mobile Phase: 50% Ethyl Acetate in Hexanes (this may need optimization).
-
Visualization: UV light (254 nm).
-
Procedure: Spot the starting materials (4-aminopyrazole and 3-cyanobenzenesulfonyl chloride) and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to 4-aminopyrazole is no longer visible. The product, being more polar than the sulfonyl chloride but less polar than the amine, will have an intermediate Rf value.
-
Work-up and Isolation
-
Once the reaction is complete, quench it by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Add an additional 30 mL of DCM to ensure complete dissolution of the product.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 25 mL) to remove excess pyridine.
-
Saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove any remaining acidic byproducts.
-
Brine (1 x 25 mL) to reduce the amount of water in the organic layer.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: Purify the crude solid on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.[13]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.
Characterization
Confirm the identity and purity of the final product, N-(1H-pyrazol-4-yl)-3-cyanobenzenesulfonamide, using standard analytical techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.
Section 5: Workflow Visualization and Data Summary
Caption: Experimental workflow for the synthesis of N-(1H-pyrazol-4-yl)-3-cyanobenzenesulfonamide.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Stoichiometry | ||
| 4-Aminopyrazole | 1.0 equiv. | Limiting reagent. |
| 3-Cyanobenzenesulfonyl Cl | 1.0 equiv. | Matched to the limiting reagent to avoid purification challenges. |
| Pyridine | 2.0 equiv. | Ensures complete scavenging of HCl byproduct. |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent prevents reaction with sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exotherm; RT allows reaction to go to completion. |
| Reaction Time | 4-16 hours | Typical duration for sulfonamide formation; monitor by TLC. |
| Expected Outcome | ||
| Yield | 60-85% (post-purification) | Typical range for this type of coupling reaction. |
| Appearance | White to off-white solid | Expected physical state of the purified product. |
Section 6: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 3-cyanobenzenesulfonyl chloride due to hydrolysis.[4]2. Insufficient base.3. Low reaction temperature or insufficient time. | 1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are scrupulously dry.2. Ensure 2.0 equivalents of anhydrous base are used.3. Allow the reaction to stir longer at room temperature and monitor by TLC. |
| Multiple Products Observed on TLC | 1. Di-sulfonylation of 4-aminopyrazole (reaction at both amine and pyrazole N-H).[4]2. Reaction temperature was too high during addition. | 1. Use a 1:1 stoichiometry of amine to sulfonyl chloride. Consider protecting the pyrazole nitrogen if this persists.2. Maintain the temperature at 0 °C during the slow addition of the sulfonyl chloride. |
| Starting Amine Remains | 1. Insufficient sulfonyl chloride added.2. Reaction not yet complete. | 1. Check the mass and purity of the sulfonyl chloride. A slight excess (1.05 equiv.) can sometimes be used.2. Allow the reaction to stir for a longer duration. |
| Difficult Purification | 1. Pyridinium salts co-eluting with the product.2. Product has low solubility. | 1. Ensure the aqueous HCl wash during work-up is performed thoroughly to remove all pyridine.2. For column chromatography, try a more polar solvent system or dissolve the crude mixture in a stronger solvent (like minimal DCM) before loading onto the silica. |
References
- 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 20).
- SAFETY DATA SHEET - Fisher Scientific. (2008, June 22).
- Pyridine - Wikipedia. (n.d.).
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (n.d.).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). RSC Advances.
- 3-Cyanobenzenesulfonyl chloride - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
- Preparation of N-substituted arylsulfonamides - Google Patents. (n.d.).
- Propose a mechanism for the sulfonation of pyridine... - Pearson. (n.d.).
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent... - ACS Publications. (2020, November 25).
- Pyridine scope of radical meta-sulfonylation | Download Scientific Diagram - ResearchGate. (n.d.).
- Preparation of sulfonamides from N-silylamines - PMC. (n.d.).
- Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide - Benchchem. (n.d.).
- C-Sulfonylation of 4-Alkylpyridines... - PMC. (n.d.).
- Synthesis of N-Arylsulfonamides through Pd-catalyzed Reduction Coupling Reaction... (n.d.).
- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides... - PMC. (2023, June 20).
- 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives... - PMC. (n.d.).
- Synthesis of Some New Pyrazoles - DergiPark. (n.d.).
- Coupling Protocol for Primary Amine of a Ligand - Sigma-Aldrich. (n.d.).
- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide... - Biointerface Research in Applied Chemistry. (2021, March 1).
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (2025, April 12).
- 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy... - ResearchGate. (n.d.).
- Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction... - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Recent developments in the synthesis of N-aryl sulfonamides - Taylor & Francis. (2021, June 22).
- Application Notes and Protocols for Coupling Reactions Involving Diazotized 4-Amino-3-chlorobenzenesulfonic Acid - Benchchem. (n.d.).
- aminopyrazole - Organic Syntheses Procedure. (n.d.).
- Iron-Catalyzed N-Arylsulfonamide Formation... - Organic Chemistry Portal. (n.d.).
- SYNTHESIS OF 3-CYANOPYRAZOLES FROM 3-TRIFLUORO- METHYLPYRAZOLES... - LOCKSS. (2012, January 10).
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. fishersci.pt [fishersci.pt]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. rsc.org [rsc.org]
Application Note: A Practical Guide to Determining the Solubility of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide in DMSO and Methanol
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, directly influencing formulation strategies, bioavailability, and the design of reliable in vitro assays.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately measuring the solubility of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide. We present detailed protocols for determining its thermodynamic solubility in two critical laboratory solvents: dimethyl sulfoxide (DMSO), the universal solvent for compound library storage, and methanol, a common polar protic solvent used in synthesis and analysis. The causality behind experimental choices is explored, and protocols are designed as self-validating systems to ensure data integrity.
Introduction: The Critical Role of Solubility
3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is a small molecule featuring a sulfonamide group, a common pharmacophore, linked to pyrazole and cyanobenzene moieties.[3] While specific experimental data for this compound is not widely published, its structural components suggest its behavior will be governed by principles applicable to other sulfonamides.[4][5] Sulphonamides as a class are often crystalline powders with limited aqueous solubility.[4]
Understanding the solubility of a lead compound in both organic and aqueous systems is paramount. Poor solubility can lead to challenges in achieving therapeutic concentrations, precipitation in stock solutions, and inaccurate biological assay results.[2] Therefore, early and accurate solubility assessment is a critical step to de-risk a project and guide formulation development.[1] This guide focuses on two solvents for distinct, practical reasons:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of both polar and nonpolar compounds.[6][7] It is the industry standard for creating high-concentration stock solutions for high-throughput screening and compound storage.[8]
-
Methanol (MeOH): A polar protic solvent that is miscible with water and many organic solvents.[9][10] It is frequently used during chemical synthesis, purification, and as a solvent in analytical techniques like HPLC.
This application note will provide the theoretical framework and a robust, step-by-step protocol for determining the equilibrium (thermodynamic) solubility of the title compound in these two solvents.
Physicochemical Profile and Theoretical Considerations
A predictive understanding of solubility begins with an analysis of the solute and solvent properties.
The Solute: 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
-
Molecular Formula: C₁₀H₈N₄O₂S[3]
-
Molecular Weight: 248.26 g/mol
-
Structural Features Influencing Solubility:
-
Sulfonamide Group (-SO₂NH-): This group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (O=S=O). Its acidity allows for salt formation, which typically enhances aqueous solubility.[4]
-
Pyrazole and Benzene Rings: These aromatic rings contribute to the molecule's rigidity and introduce hydrophobic character, which can limit solubility in highly polar solvents like water.
-
Cyano Group (-C≡N): A polar group that can act as a hydrogen bond acceptor, potentially improving interactions with protic solvents.
-
The Solvents: A Tale of Two Polarities
-
Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO has a high dielectric constant and a strong dipole moment.[6][11] It is an excellent hydrogen bond acceptor but lacks a donor proton. This allows it to effectively solvate cations and disrupt the crystal lattice of solid compounds, making it an exceptional solvent for a wide array of pharmaceuticals.[7][12][13] It is expected that 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide will exhibit high solubility in DMSO.
-
Methanol (MeOH): As a polar protic solvent, methanol can both donate and accept hydrogen bonds.[14] Its polarity is lower than DMSO's. While it is a good solvent for many organic compounds, its ability to dissolve a solute is highly dependent on the balance between the solute's self-association (crystal lattice energy) and its interactions with the solvent.[10] For a structurally related compound, 3-Cyano-4-methylbenzenesulfonamide, the solubility in methanol at 298.15 K (25 °C) was reported to be approximately 3.6 g/L (based on mole fraction data).[15] We can hypothesize that the title compound will have solubility in a similar order of magnitude in methanol.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[16][17] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug at a specific temperature.
Materials and Equipment
-
3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide (solid, high purity)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Methanol (MeOH), HPLC grade, ≥99.9% purity
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated pipettes and tips
-
HPLC system with a UV detector
-
Volumetric flasks and appropriate glassware for standard preparation
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Procedure
-
Preparation:
-
Add an excess amount of solid 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment (e.g., 5-10 mg).[17]
-
Accurately add a known volume of the chosen solvent (e.g., 1.0 mL of DMSO or Methanol) to the vial.
-
Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, but should be experimentally verified (see Section 5).[16]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) at the same temperature as the equilibration.[16]
-
Carefully withdraw the supernatant using a pipette. For the final clarification step, pass the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter.
-
-
Analysis and Quantification:
-
Prepare a series of calibration standards of the compound in the respective solvent at known concentrations.
-
Accurately dilute a small aliquot of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the standards and the diluted sample using a validated, stability-indicating HPLC-UV method.
-
Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
-
-
Average the results from the replicates and report the value with the standard deviation.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. The following table presents hypothetical data based on the known properties of the solvents and data from structurally similar compounds.
| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) | Hypothetical Molar Solubility (M) | Comments |
| Methanol | 25 | 4.1 ± 0.3 | ~0.0165 | Moderately soluble. Suitable for many analytical and synthetic applications. Value informed by similar sulfonamides.[15] |
| DMSO | 25 | >200 | >0.80 | Highly soluble. Ideal for preparing high-concentration stock solutions for biological screening.[8][18] |
Interpretation:
-
A high solubility in DMSO (>200 mg/mL) confirms its suitability for creating concentrated stock solutions for assay plates, minimizing the final solvent concentration in biological experiments.
-
The moderate solubility in methanol provides crucial information for chemists performing synthesis or purification steps, such as crystallization.
Ensuring Trustworthiness: The Self-Validating Protocol
A protocol's trustworthiness comes from its built-in checks and controls. The following steps are crucial for validating the results of a shake-flask experiment.
-
Confirmation of Equilibrium: To ensure 24-48 hours is sufficient, perform a time-point study. Measure the concentration in the supernatant at several intervals (e.g., 8, 24, 48, and 72 hours). Equilibrium is confirmed when the concentration no longer increases between time points.
-
Compound Stability: The analytical method (HPLC) must be "stability-indicating." This means the method should be able to separate the parent compound from any potential degradants. A comparison of the chromatogram of the final sample to a standard should show no significant new peaks.
-
Solid-State Analysis: After the experiment, the remaining solid should be recovered, dried, and analyzed (e.g., by X-ray Powder Diffraction - XRPD). This critical step confirms that the compound has not changed its crystal form (polymorph) or converted to a solvate during the experiment, as this would change its intrinsic solubility.[16]
Caption: A Self-Validating Feedback Loop for Solubility Data.
Conclusion
This application note outlines a robust and reliable framework for determining the solubility of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide in DMSO and methanol. By integrating the gold-standard shake-flask method with essential validation steps, researchers can generate high-quality, trustworthy data. This information is critical for making informed decisions throughout the drug discovery and development pipeline, from medicinal chemistry and high-throughput screening to formulation and preclinical studies. The principles and protocols described herein are broadly applicable to other small molecule drug candidates.
References
-
Scribd. Solvent Properties of DMSO. [Link]
-
gChem. DMSO Physical Properties. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]
-
LookChem. Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. [Link]
-
SATHEE. Chemistry Methanol. [Link]
-
Museum of Fine Arts Boston. Methanol - MFA Cameo. [Link]
-
Nazarbayev University. Solubility Properties of Methanol in Inorganic Solvents. [Link]
-
MCB Books. Methanol Solvent Properties | Specification | Applications | Uses. [Link]
-
PubMed. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. [Link]
-
Chem-space. Compound solubility measurements for early drug discovery. [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]
-
Redalyc. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. [Link]
-
ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]
-
Academia.edu. Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. [Link]
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]
-
ResearchGate. (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]
-
Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
-
ScienceDirect. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]
-
PubChem. 3-cyano-4-[2-(5-methyl-1H-pyrazol-4-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide. [Link]
-
PubChemLite. 3-cyano-n-(1h-pyrazol-4-yl)benzene-1-sulfonamide. [Link]
-
Semantic Scholar. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. PubChemLite - 3-cyano-n-(1h-pyrazol-4-yl)benzene-1-sulfonamide (C10H8N4O2S) [pubchemlite.lcsb.uni.lu]
- 4. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 8. lifechemicals.com [lifechemicals.com]
- 9. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]
- 10. cameo.mfa.org [cameo.mfa.org]
- 11. gchemglobal.com [gchemglobal.com]
- 12. Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. research.nu.edu.kz [research.nu.edu.kz]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. raytor.com [raytor.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols: The Strategic Preparation of Pyrazole-Sulfonamide Kinase Inhibitor Libraries
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The pyrazole-sulfonamide scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, synthesis, and application of pyrazole-sulfonamide kinase inhibitor libraries. We will delve into the strategic rationale behind library design, provide detailed, field-proven synthetic protocols, and outline a workflow for screening and hit validation, bridging the gap between synthetic chemistry and kinase biology.
Introduction: The Power of Kinase Inhibition
The human kinome comprises over 500 kinases, all sharing a conserved ATP-binding site, which presents both an opportunity and a challenge for drug design.[4] The goal is to develop inhibitors that are not only potent against the target kinase but also highly selective, to minimize off-target effects.[4] The development of small molecule libraries allows for the systematic exploration of chemical space around a core scaffold to identify compounds with optimal activity and properties.[5][6]
Why the Pyrazole-Sulfonamide Scaffold?
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block found in numerous FDA-approved drugs.[2][3] When combined with a sulfonamide moiety (-S(=O)₂-NR₂), it creates a pharmacophore with several advantageous features:
-
Hydrogen Bonding: The sulfonamide group acts as a potent hydrogen bond donor and acceptor, often engaging in critical interactions with the "hinge region" of the kinase ATP-binding pocket.[7]
-
Structural Rigidity and Versatility: The pyrazole core provides a rigid platform for the precise spatial orientation of various substituents. Different positions on the ring (N1, C3, C4, C5) can be functionalized to probe different sub-pockets of the kinase active site, enabling fine-tuning of potency and selectivity.[8][9][10]
-
Favorable Physicochemical Properties: This scaffold generally imparts drug-like properties, contributing to improved metabolic stability and oral bioavailability in many cases.[11]
This guide will provide a step-by-step approach to harness the potential of this powerful scaffold.
Workflow Overview: From Concept to Hit
The creation and screening of a kinase inhibitor library is a multi-step process. The following workflow illustrates the key stages, from initial design to the identification of promising lead compounds.
Caption: Overall workflow for the creation and evaluation of a kinase inhibitor library.
Library Design Principles
A successful library is not just a random collection of compounds. Its design must be strategic, aiming to maximize the information obtained from screening while ensuring synthetic feasibility.
3.1. Core Scaffold Selection
The choice of the core pyrazole structure is fundamental. A common and synthetically accessible starting point is a 3-amino-1H-pyrazole derivative. This provides a key handle (the amino group) for the subsequent introduction of the sulfonamide moiety and allows for diversification at other positions.
3.2. R-Group Selection for Diversity and SAR
The power of a library lies in the systematic variation of its substituents (R-groups). The selection of building blocks for these R-groups should be guided by Structure-Activity Relationship (SAR) principles.[4][12]
| R-Group Position | Target Interaction | Recommended Building Block Classes | Rationale |
| R¹ (at N1 of Pyrazole) | Gatekeeper Pocket, Solvent Front | Aryl & Heteroaryl Halides, Boronic Acids | Modulates selectivity and physicochemical properties. Probes interactions with the often-variable "gatekeeper" residue. |
| R² (at C5 of Pyrazole) | Hydrophobic Regions | Alkyl & Aryl Ketones (for synthesis) | Fills hydrophobic pockets within the ATP-binding site. Can influence overall compound shape. |
| R³ (on Sulfonyl Chloride) | Solvent-Exposed Region, Ribose Pocket | Diverse Aryl & Heteroaryl Sulfonyl Chlorides | Extends into the solvent-exposed region. Can be used to improve solubility and target specific polar interactions. |
Causality: The choice of R¹ aryl halides, for example, is not arbitrary. In many kinases, the N1-aryl group of the pyrazole inhibitor points towards the "gatekeeper" residue. A bulky gatekeeper (like threonine) will sterically clash with a large R¹ group, while a small gatekeeper (like glycine) will accommodate it. By systematically varying the size and electronics of the R¹ group, the library can be biased towards or against certain kinase subfamilies.
Synthetic Protocols
The following protocols describe a robust and modular synthetic route for the preparation of a pyrazole-sulfonamide library. This route is designed for parallel synthesis, allowing for the efficient creation of dozens to hundreds of distinct compounds.
Diagram: General Synthetic Scheme
Caption: A two-step synthetic route for pyrazole-sulfonamide library synthesis.
Protocol 1: Synthesis of Pyrazole Intermediate
The pyrazole core is most classically formed via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[13] For this library, we will start with a commercially available or easily synthesized 3-amino-5-substituted-1H-pyrazole. Numerous methods exist for pyrazole synthesis, including reactions of hydrazines with β-hydroxy ketones or alkynes.[14]
-
Rationale: Starting with the pre-formed aminopyrazole allows for a convergent synthesis. The two key diversification steps—N-arylation and sulfonylation—can be performed sequentially on a common intermediate, which is ideal for library production.
Protocol 2: N-Arylation of the Pyrazole Core (Step 1)
This step installs the R¹ group. A copper-catalyzed C-N coupling (Ullmann condensation) is a reliable method for this transformation.
-
Materials:
-
3-Amino-5-(R²)-1H-pyrazole (1.0 eq)
-
Aryl or heteroaryl halide (R¹-X, where X = I or Br) (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dioxane
-
-
Procedure:
-
To a reaction vessel (e.g., a microwave vial or parallel synthesis tube), add the 3-amino-5-(R²)-1H-pyrazole, aryl halide, CuI, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent (DMF or Dioxane).
-
Heat the reaction mixture to 100-140 °C for 4-16 hours. Reaction progress can be monitored by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is often carried directly to the next step, or it can be purified by silica gel chromatography if necessary.
-
-
Expertise Note: The choice of ligand (e.g., L-proline or a diamine) can sometimes accelerate copper-catalyzed N-arylations, especially with less reactive aryl chlorides. However, for a diverse library, starting with more reactive aryl iodides and bromides often provides sufficient reactivity without requiring extensive ligand screening for each substrate.
Protocol 3: Sulfonylation of the Aminopyrazole (Step 2)
This is the final diversification step, installing the R³-sulfonamide group. This reaction is typically robust and high-yielding.[15][16]
-
Materials:
-
N1-Arylated-3-aminopyrazole from Step 1 (1.0 eq)
-
Aryl or heteroaryl sulfonyl chloride (R³-SO₂Cl) (1.2 eq)
-
Pyridine or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
-
Procedure:
-
Dissolve the N1-arylated-3-aminopyrazole in the chosen solvent (DCM or Pyridine) in a reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
If using DCM as a solvent, add the base (Pyridine or Et₃N).
-
Slowly add the sulfonyl chloride, either neat or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with 1M HCl (to remove excess base), water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound via silica gel chromatography or preparative HPLC.
-
-
Trustworthiness Note: A key byproduct of this reaction is HCl, which is neutralized by the base (pyridine or Et₃N).[15] Using at least two equivalents of base is crucial to both scavenge the HCl and to act as a catalyst, ensuring the reaction goes to completion.
Quality Control and Characterization
Each compound in the library must be validated to ensure its identity and purity before biological screening.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse of library QC. It provides a rapid assessment of purity (by UV trace) and confirms the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR): For key compounds or representative examples from the library, ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the exact chemical structure.
-
Purity Threshold: A purity level of >95% (as determined by LC-MS at a suitable wavelength like 254 nm) is generally required for quantitative biological screening to avoid false positives or negatives.
Biological Screening Cascade
Once the library is synthesized and validated, it is ready for biological evaluation.
Diagram: Kinase Signaling and Inhibition
Caption: Generalized kinase signaling pathway illustrating the point of intervention for an ATP-competitive inhibitor.
6.1. Primary Screening: Identifying "Hits"
The entire library is screened at a single, high concentration (e.g., 1-10 µM) against the kinase of interest. The goal is to quickly identify compounds that show any significant activity.
-
Recommended Assay: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening (HTS).[17] It measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[17] Other common methods include fluorescence polarization (FP) and Time-Resolved FRET (TR-FRET).[18][19][20]
6.2. Dose-Response Analysis: Quantifying Potency
"Hits" from the primary screen are then tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀). This value is a key measure of a compound's potency.
6.3. Selectivity Profiling: Assessing Off-Target Effects
Promising compounds with low IC₅₀ values should be screened against a panel of other kinases. This is a critical step to determine the inhibitor's selectivity profile. A compound that inhibits many kinases is "promiscuous," while one that inhibits only the target (or a small number of related kinases) is "selective." Commercial services offer screening against large panels of hundreds of kinases.[21]
Data Analysis and Hit-to-Lead
The screening data, combined with the structural information from the library, allows for the elucidation of the Structure-Activity Relationship (SAR).
-
Analysis: Look for trends. Does a particular substituent at R¹ consistently lead to higher potency? Is a specific R³ group required for selectivity against a closely related kinase? This analysis guides the design of the next generation of inhibitors.
-
Hit-to-Lead: A "hit" is a compound with confirmed activity from the primary screen. A "lead" is a compound that has been further optimized based on SAR data to have improved potency, selectivity, and drug-like properties. The most promising compounds from this initial library serve as the starting point for a more focused lead optimization campaign.[4]
Conclusion
The pyrazole-sulfonamide scaffold is a proven platform for the discovery of potent and selective kinase inhibitors. By combining rational library design, robust parallel synthesis, and a systematic screening cascade, research teams can efficiently navigate the chemical space around this core structure. This application note provides the foundational protocols and strategic insights necessary to initiate and execute a successful kinase inhibitor discovery program, ultimately accelerating the journey from a chemical concept to a potential therapeutic agent.
References
-
Hajduk, P. J., et al. (2009, March 15). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]
-
Gao, Y., et al. Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]
-
Patra, K., et al. (2024, March 1). Visible light-induced organo-photocatalyzed route to synthesize substituted pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Balkenhohl, M., et al. (2009, July 6). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. Retrieved from [Link]
-
Aggarwal, N., et al. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Moura, J. C. V., et al. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from [Link]
-
Kuhn, B., et al. (2021, November 18). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to polysubstituted pyrazole derivatives. Retrieved from [Link]
-
Ball, N. D., et al. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Retrieved from [Link]
-
Research and Reviews. (2024, December 18). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Retrieved from [Link]
-
Thomas, A. P., et al. (2020, September 8). Recent advances in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. Retrieved from [Link]
-
Wiecaszek, A., et al. (2014, May 6). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][5][15][18]triazines. PubMed. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Banerjee, S. (Ed.). Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. MDPI. Retrieved from [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Ghorab, M. M., et al. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of pyrazole‐sulfonamide/sulfonyl hydrazone/sulfaguanidine/sulfone hybrids 23–37. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Retrieved from [Link]
-
Truong, A. P., et al. (2009, September 1). Design, synthesis, and structure-activity relationship of novel orally efficacious pyrazole/sulfonamide based dihydroquinoline gamma-secretase inhibitors. PubMed. Retrieved from [Link]
-
Abdel-Aziem, A., et al. (2022, November 6). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online. Retrieved from [Link]
-
Naim, M. J., et al. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Ghorab, M. M., et al. (2020, March 1). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. Retrieved from [Link]
-
Alam, M. J., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]
-
Goodarzi, M., et al. (2013, January 1). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Retrieved from [Link]
-
De Vita, D., et al. (2021, September 23). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed. Retrieved from [Link]
-
Khan, I., et al. (2024, April 16). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers. Retrieved from [Link]
-
Ilie, C. I., et al. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and structure-activity relationship of novel orally efficacious pyrazole/sulfonamide based dihydroquinoline gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinase Enzyme System Protocol [promega.com]
- 18. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. reactionbiology.com [reactionbiology.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-pyrazolyl Benzenesulfonamides
Abstract
This comprehensive guide provides detailed methodologies and expert insights for the purification of N-pyrazolyl benzenesulfonamides using High-Performance Liquid Chromatography (HPLC). This class of compounds, which includes prominent pharmaceuticals like Celecoxib, is of significant interest in drug discovery.[1] Achieving high purity is critical for downstream applications, including pharmacological studies and regulatory approval. This document outlines strategies for reversed-phase and chiral HPLC, detailing method development, providing step-by-step protocols, and offering troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Chromatographic Challenge
N-pyrazolyl benzenesulfonamides are heterocyclic compounds frequently investigated for their diverse biological activities, notably as selective COX-2 inhibitors.[1][2] The synthesis of these molecules can result in a mixture of the target compound, unreacted starting materials, and process-related impurities, including regioisomers or enantiomers.[3][4] High-Performance Liquid Chromatography (HPLC) is an indispensable tool for isolating the active pharmaceutical ingredient (API) with the requisite high degree of purity.[5]
The purification strategy is dictated by the physicochemical properties of the target molecule and the nature of the impurities. Key considerations include the compound's hydrophobicity, ionization constant (pKa), and, critically, its potential chirality.[6][7] This guide explains the causality behind experimental choices to empower scientists to develop robust and efficient purification methods.
Foundational Principles: Analyte Properties and HPLC Mode Selection
The molecular structure of N-pyrazolyl benzenesulfonamides governs their behavior on a chromatographic column. These compounds are generally characterized by:
-
Hydrophobicity: The presence of aromatic rings (pyrazole and benzene) imparts significant hydrophobic character, making them well-suited for Reversed-Phase HPLC.[8]
-
Ionization: The sulfonamide group (-SO₂NH-) is weakly acidic. Controlling the pH of the mobile phase is therefore crucial to ensure consistent retention and sharp, symmetrical peaks by suppressing the ionization of this group.[9]
-
Chirality: Many biologically active pyrazole derivatives are chiral, existing as a racemic mixture of enantiomers.[10][11] Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation is frequently a regulatory requirement.[12] This necessitates the use of specialized Chiral Stationary Phases (CSPs).
The initial and most critical decision in method development is the selection of the appropriate HPLC mode.
Caption: Decision tree for HPLC mode selection.
Reversed-Phase HPLC for Achiral Purification
Reversed-phase HPLC is the workhorse method for the purification of N-pyrazolyl benzenesulfonamides and the analysis of process-related impurities.[3][13] The principle relies on partitioning the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.
Method Development Strategy
A systematic approach to method development ensures a robust and reproducible separation.[14] The process involves the sequential optimization of the column, mobile phase, and gradient conditions.
Caption: General workflow for RP-HPLC method development.
Stationary Phase Selection: C18 (Octadecyl) columns are the most common starting point due to their high hydrophobicity and retention capabilities for aromatic compounds.[15][16] C8 (Octyl) columns offer slightly less retention and can be beneficial if the target compound is very strongly retained on a C18 phase.[13] For preparative work, larger particle sizes (5-10 µm) are used to reduce backpressure and increase loading capacity.[17]
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents.[18] ACN typically provides lower backpressure and better peak efficiency. Screening both is recommended, as switching from ACN to MeOH can alter elution order (selectivity), which can be exploited to resolve co-eluting impurities.[14]
-
Aqueous Phase & Additives: The key to good peak shape for sulfonamides is to maintain a low pH mobile phase (pH 2.5-4.0).[16] This suppresses the deprotonation of the sulfonamide nitrogen, preventing peak tailing. Common acidic additives include:
-
0.1% Formic Acid (FA): Volatile and MS-compatible.
-
0.1% Trifluoroacetic Acid (TFA): Provides excellent peak shape but can be difficult to remove from fractions and suppresses MS signal.
-
Phosphate Buffer (e.g., 10-20 mM KH₂PO₄): Offers excellent pH control but is non-volatile and must be removed from collected fractions.[19][20]
-
Detection: N-pyrazolyl benzenesulfonamides contain chromophores that allow for sensitive UV detection.[18] A photodiode array (PDA) detector is ideal for method development to determine the optimal wavelength (λmax). Common wavelengths used for this class of compounds are between 255 nm and 280 nm.[3][16][21]
General Protocol for Achiral Purification
This protocol provides a robust starting point for purifying a crude N-pyrazolyl benzenesulfonamide reaction mixture.
1. Sample Preparation:
-
Dissolve the crude sample in a solvent that is fully compatible with the mobile phase, such as Dimethyl Sulfoxide (DMSO) or the initial mobile phase composition.
-
Aim for a concentration of 10-50 mg/mL. The optimal concentration depends on the compound's solubility and the scale of the purification.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter that could clog the column.
2. HPLC System and Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 10 mm, 5 µm | Standard for lab-scale preparative work, balancing resolution and capacity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides low pH for good peak shape and is volatile for easy sample workup.[14] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common strong solvent with good UV transparency and low viscosity.[16] |
| Flow Rate | 5.0 mL/min | A typical starting flow rate for a 10 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature.[16] |
| Detection | UV at 255 nm (or determined λmax) | Wavelength providing good sensitivity for the target compound class.[3][21] |
| Injection Volume | 100 - 500 µL | Dependent on sample concentration and desired loading. |
3. Elution Program (Gradient):
-
Equilibrate the column with 95% A / 5% B for at least 5 column volumes.
-
Inject the filtered sample.
-
Gradient:
-
0-5 min: Hold at 5% B (allows strongly polar impurities to elute).
-
5-25 min: Linear gradient from 5% B to 95% B (separates compounds of interest).
-
25-30 min: Hold at 95% B (elutes highly non-polar impurities).
-
30.1-35 min: Return to 5% B and re-equilibrate for the next injection.
-
4. Fraction Collection:
-
Collect fractions based on the UV detector signal, using peak-based collection logic.
-
Ensure a slight delay is programmed to account for the volume between the detector flow cell and the fraction collector outlet.
5. Post-Purification Analysis:
-
Combine the pure fractions containing the target compound.
-
Analyze a small aliquot of the combined pool by analytical HPLC using a fast gradient to confirm purity (>95% or as required).
-
Remove the solvent under reduced pressure (e.g., rotary evaporator) to yield the purified solid.
Chiral HPLC for Enantiomer Separation
For chiral N-pyrazolyl benzenesulfonamides, separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent chiral recognition capabilities for this compound class.[10][11][15]
Key Considerations for Chiral Separations
-
Mode: Normal-phase (NP) or polar organic modes are often superior for chiral separations on these columns.[11] NP mode typically uses a mobile phase of n-hexane with an alcohol modifier (e.g., ethanol or 2-propanol).[12][22]
-
Stationary Phase:
-
Mobile Phase: The choice and percentage of the alcohol modifier are critical for achieving resolution. A lower percentage of alcohol generally increases retention and resolution but also broadens peaks.[22] Isocratic elution is most common for chiral separations.
Protocol for Chiral Method Scouting
1. HPLC System and Conditions:
| Parameter | Recommended Scouting Conditions |
| Columns | Lux Amylose-2 (5 µm), Lux Cellulose-2 (5 µm) |
| Mobile Phases | A: n-Hexane / Ethanol (90:10, v/v)B: n-Hexane / 2-Propanol (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min (for analytical 4.6 mm ID columns) |
| Temperature | 25 °C |
| Detection | UV at 255 nm |
2. Scouting Procedure:
-
Inject the racemic sample onto the first column (e.g., Lux Amylose-2) with the first mobile phase (Hexane/Ethanol).
-
If no or poor separation is observed, switch to the second mobile phase (Hexane/2-Propanol).
-
Repeat the process for the second column (e.g., Lux Cellulose-2).
-
The combination of column and mobile phase that provides baseline resolution (Rs > 1.5) is selected for optimization and scale-up to preparative chromatography. The polar organic mode can be very beneficial for achieving short run times and sharp peaks.[10][11]
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Insufficiently acidic mobile phase (for RP-HPLC).2. Column overload.3. Secondary interactions with silica. | 1. Decrease mobile phase pH by increasing acid concentration (e.g., 0.1% TFA) or using a buffer.[9]2. Reduce injection volume or sample concentration.3. Use a column with high-purity silica or end-capping. |
| Poor Resolution | 1. Gradient is too steep.2. Inappropriate mobile phase or column chemistry.3. Low column efficiency. | 1. Decrease the gradient slope (%B/min) in the region where target peaks elute.[14]2. Screen different organic modifiers (ACN vs. MeOH) or a different column (e.g., C8 vs. C18).3. Check system for leaks, ensure column is not voided. Use a longer column or smaller particle size for analytical scale. |
| High Backpressure | 1. Column or system frit is clogged.2. Mobile phase viscosity is too high.3. Flow rate is too high. | 1. Filter all samples and mobile phases. Reverse-flush the column (disconnect from detector first).2. Switch from MeOH to ACN; operate at a slightly higher temperature.3. Reduce the flow rate. |
| No Enantioseparation | 1. Incorrect CSP for the analyte.2. Inappropriate mobile phase. | 1. Screen a CSP from a different class (e.g., cellulose vs. amylose).[10][11]2. Systematically vary the alcohol modifier (EtOH, IPA) and its concentration.[22] |
Conclusion
The successful HPLC purification of N-pyrazolyl benzenesulfonamides is readily achievable through a systematic and scientifically grounded approach. For achiral separations, reversed-phase chromatography on a C18 column with an acidified water/acetonitrile mobile phase is the predominant method, offering excellent resolution and robustness. For chiral molecules, screening of polysaccharide-based CSPs under normal-phase or polar organic conditions is essential for resolving enantiomers. By understanding the interplay between the analyte's physicochemical properties and the chromatographic parameters, researchers can develop tailored, high-performance purification protocols that yield compounds of the highest purity for advancing drug discovery and development.
References
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
-
Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. Available at: [Link]
-
Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. Available at: [Link]
-
Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. National Center for Biotechnology Information. Available at: [Link]
-
A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. Available at: [Link]
-
A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. SciSpace. Available at: [Link]
-
HPLC Methods for analysis of Celebrex. HELIX Chromatography. Available at: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Molecules. Available at: [Link]
-
HPLC Method for Analysis of Celebrex. SIELC Technologies. Available at: [Link]
-
Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. Journal of Chromatographic Science. Available at: [Link]
-
Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection. ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]
-
A review on method development by hplc. SciSpace. Available at: [Link]
-
HPLC Method Development and Validation Process of Drug Analysis and Applications. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. Available at: [Link]
-
HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. National Center for Biotechnology Information. Available at: [Link]
-
METHOD DEVELOPMENT AND MODEST VALIDATION OF SULFADIAZINE BY REVERSE PHASE HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. Available at: [Link]
-
Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. ResearchGate. Available at: [Link]
-
The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound. ResearchGate. Available at: [Link]
-
Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin. Available at: [Link]
-
Chromatographic Approaches for Physicochemical Characterization of Compounds. Open Access eBooks. Available at: [Link]
Sources
- 1. HPLC Method for Analysis of Celebrex | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. openaccessebooks.com [openaccessebooks.com]
- 8. helixchrom.com [helixchrom.com]
- 9. scispace.com [scispace.com]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nanobioletters.com [nanobioletters.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. asianjpr.com [asianjpr.com]
- 19. scispace.com [scispace.com]
- 20. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. cms.mz-at.de [cms.mz-at.de]
Recrystallization solvents for 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
Application Note: Recrystallization Protocols for 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
Executive Summary
This guide details the purification of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide , a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors and related antineoplastic agents. High-purity isolation of this intermediate is challenging due to its amphoteric nature (acidic sulfonamide NH, basic/acidic pyrazole) and tendency to "oil out" in single-solvent systems.[1]
This protocol leverages the polarity differential between the cyano-sulfonamide core and lipophilic impurities. We recommend a binary solvent system (Ethanol/Water) as the primary method, yielding >98% purity with optimal crystal habit.[1] Alternative systems (IPA/Water and EtOAc/Heptane) are provided for specific impurity profiles.[1]
Physicochemical Profile & Solvent Logic
To select the correct solvent, one must understand the intermolecular forces at play.[1]
-
The Sulfonamide Moiety (
): Acts as a strong hydrogen bond donor and acceptor. It typically shows high solubility in hot alcohols but poor solubility in cold water or non-polar hydrocarbons. -
The Cyano Group (
): Increases the dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF, Acetone) and decreasing solubility in non-polar solvents (Hexane).[1] -
The Pyrazole Ring: Amphoteric.[1] It can accept protons (basic N) or donate them (acidic NH).[1] This makes pH control critical; strongly acidic or basic conditions may form salts rather than neutral crystals.
Mechanistic Insight:
-
Why Ethanol/Water? The hydroxyl group of ethanol disrupts the strong intermolecular H-bonds of the sulfonamide dimer, allowing dissolution at high temperatures.[1] Water acts as a "regulator" (anti-solvent), drastically reducing solubility as the temperature drops, forcing controlled nucleation.[1]
Solvent Selection Matrix
The following table summarizes solvent suitability based on thermodynamic solubility data for pyrazole-sulfonamide analogs [1, 2].
| Solvent System | Role | Suitability | Comments |
| Ethanol / Water (4:1) | Primary | High | Best balance of yield and purity.[2] Promotes slow crystal growth. |
| Isopropanol (IPA) | Alternative | Moderate | Good for removing non-polar impurities.[1] Higher boiling point allows better dissolution of stubborn solids.[1] |
| Ethyl Acetate / Heptane | Polarity Wash | Low | Use only if the crude is highly contaminated with non-polar byproducts.[1] Risk of oiling out.[1][2] |
| DMF / Water | Rescue | High | Use only if the product fails to dissolve in boiling ethanol.[1] Difficult to dry (remove DMF). |
| Methanol | Solvent | Moderate | Often too soluble; leads to low recovery yields unless cooled to -20°C. |
Detailed Protocol: Ethanol/Water Recrystallization
Objective: Purify crude 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide to >98% HPLC purity.
Reagents & Equipment
-
Solvent A: Absolute Ethanol (200 proof)[1]
-
Solvent B: Deionized Water[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.[1]
Step-by-Step Methodology
1. Saturation (The Dissolution Phase) [1]
-
Place 10.0 g of crude solid into a 250 mL round-bottom flask.
-
Add 80 mL of Ethanol .
-
Heat the mixture to reflux (
) with stirring. -
Observation Point: If the solid does not dissolve completely, add Ethanol in 5 mL increments.[1]
-
Critical Step: Once dissolved, add Water dropwise through the condenser until a faint turbidity (cloudiness) persists, then add just enough Ethanol (1-2 mL) to clear the solution again.[1] This establishes the metastable zone .[1]
2. Hot Filtration (Impurity Removal)
-
If insoluble black specks (carbon/metal residues) are visible, filter the hot solution rapidly through a pre-heated glass sintered funnel or Celite pad.[1]
-
Note: Keep the receiving flask hot to prevent premature crystallization.[1][5]
3. Controlled Nucleation (The Cooling Phase) [1]
-
Remove the heat source.[1] Allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Agitation: Stir slowly (approx. 60 RPM). Rapid stirring induces small, amorphous crystals; slow stirring yields defined needles/prisms.[1]
-
Seeding: If no crystals form by
, add a "seed crystal" (a tiny amount of pure product) to trigger nucleation.[1]
4. Maximizing Yield
-
Once at room temperature, place the flask in an ice-water bath (
) for 1 hour. -
Warning: Do not freeze the mixture; sulfonamides can trap water inclusions if cooled too aggressively.[1]
5. Isolation & Drying
-
Wash: Rinse the filter cake with 20 mL of cold Ethanol/Water (1:1 mixture).
-
Dry: Dry in a vacuum oven at
for 12 hours. High heat (>60°C) may cause surface oxidation or desolvation issues if a solvate formed.[1]
Visualization: Process Workflows
Figure 1: Solvent Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on crude solubility behavior.[1]
Figure 2: Recrystallization Workflow
Caption: Step-by-step operational workflow for the Ethanol/Water protocol.
Troubleshooting & Optimization
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide.[1]
-
Solution: Re-heat the mixture until clear. Add more Ethanol (the good solvent) to shift the composition.[1] Agitate vigorously during cooling to break up oil droplets into crystals.
Issue 2: Low Yield (<50%)
-
Cause: Too much solvent used (product remains in "mother liquor").[1][5]
-
Solution: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop). Note: Second crop crystals are usually lower purity.[1]
Issue 3: Colored Impurities Persist
-
Solution: During the hot dissolution step (Step 1), add Activated Carbon (Charcoal) (5-10 wt% of crude mass).[1] Stir for 10 minutes at reflux, then perform the hot filtration through Celite.
References
-
ACS Omega. (2023).[1] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link][1]
-
National Institutes of Health (PMC). (2025).[1] Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Retrieved from [Link]
-
MDPI Molecules. (2025).[1] Synthesis and Characterization of Pyrazole-Based Benzenesulfonamides. Retrieved from [Link][1]
Sources
- 1. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 2. KR890001546B1 - Method for preparing pyrazole sulfonamide derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Utilization of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide as a Key Intermediate in JAK Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and application of the pivotal intermediate, 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide, in the development of Janus kinase (JAK) inhibitors. The Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers.[1][2][3] This has spurred the development of targeted therapies, with pyrazole-based scaffolds emerging as a prominent class of JAK inhibitors.[4] These application notes detail the step-by-step synthesis of the starting materials, the subsequent formation of the title intermediate, and its potential elaboration into a final, biologically active JAK inhibitor. The protocols are designed to be reproducible and are supported by established chemical principles and analogous transformations reported in peer-reviewed literature.
Introduction: The Significance of the Pyrazole-Sulfonamide Scaffold in JAK Inhibition
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling.[5][6] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate downstream STAT proteins, which then translocate to the nucleus to regulate gene transcription.[3] The development of small molecule inhibitors that target the ATP-binding site of JAKs has proven to be a successful therapeutic strategy.
The 4-amino-(1H)-pyrazole moiety has been identified as a valuable pharmacophore in the design of potent JAK inhibitors.[4] The pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase domain, a critical interaction for potent inhibition.[4] The sulfonamide linkage provides a versatile handle for introducing various substituents to explore the solvent-exposed regions of the binding pocket, thereby influencing potency and selectivity. The cyano group on the benzenesulfonamide moiety can also participate in beneficial interactions within the active site and serves as a key functional group for further chemical modifications.
This guide focuses on 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide as a strategic intermediate, providing a clear and efficient pathway to novel pyrazole-based JAK inhibitors.
Signaling Pathway Overview: The JAK/STAT Cascade
The JAK/STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus. The process is initiated by the binding of a ligand to its specific receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and binding to specific DNA sequences to modulate gene expression.
Caption: The canonical JAK/STAT signaling pathway.
Synthetic Protocols
The synthesis of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is a multi-step process that begins with the preparation of two key starting materials: 3-cyanobenzenesulfonyl chloride and 4-amino-1H-pyrazole.
Part 1: Synthesis of 3-Cyanobenzenesulfonyl Chloride
This protocol outlines the synthesis of 3-cyanobenzenesulfonyl chloride from the commercially available 3-aminobenzonitrile via a Sandmeyer-type reaction.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Aminobenzonitrile | 118.14 | 2.5 g | 21.16 mmol |
| Concentrated HCl | 36.46 | 20 mL | - |
| Sodium Nitrite | 69.00 | 1.5 g | 21.74 mmol |
| Copper(I) Chloride | 98.99 | 0.2 g | 2.02 mmol |
| Acetic Acid | 60.05 | 25 mL | - |
| Sulfur Dioxide | 64.07 | Saturated Solution | - |
| tert-Butyl methyl ether | 88.15 | As needed | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Silica Gel (60-120 mesh) | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Petroleum Ether | - | As needed | - |
Experimental Protocol:
-
Diazotization:
-
In a 100 mL flask, dissolve 2.5 g (21.16 mmol) of 3-aminobenzonitrile in a mixture of 20 mL of concentrated hydrochloric acid and 20 mL of water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1.5 g (21.74 mmol) of sodium nitrite in 5 mL of water dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 10 minutes to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, add 0.2 g of copper(I) chloride to 25 mL of acetic acid that has been pre-saturated with sulfur dioxide gas.
-
Stir this solution at 0 °C for 10 minutes.
-
Slowly add the copper(I) chloride/SO2 solution dropwise to the previously prepared diazonium salt solution, keeping the temperature at 0 °C.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
-
Work-up and Purification:
-
After the reaction is complete, pour the mixture into ice water.
-
Extract the product with tert-butyl methyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using a 5% ethyl acetate in petroleum ether solution as the eluent to yield 3-cyanobenzenesulfonyl chloride as an off-white solid.
-
Expected Yield and Characterization:
-
Yield: Approximately 45%
-
¹H NMR (300 MHz, CDCl₃): δ 8.35 (t, J=1.5 Hz, 1H), 8.31-8.27 (m, 1H), 8.06-8.02 (m, 1H), 7.82 (t, J=7.9Hz, 1H).
Part 2: Synthesis of 4-Amino-1H-pyrazole
This protocol describes the synthesis of 4-amino-1H-pyrazole by the reduction of commercially available 4-nitropyrazole using catalytic hydrogenation.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitropyrazole | 113.08 | 1.0 g | 8.84 mmol |
| 10% Palladium on Carbon (Pd/C) | - | 100 mg | - |
| Methanol | 32.04 | 50 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or Parr apparatus | - |
Experimental Protocol:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 1.0 g (8.84 mmol) of 4-nitropyrazole in 50 mL of methanol.
-
Carefully add 100 mg of 10% Pd/C to the solution.
-
Secure a hydrogen-filled balloon to the flask or place it in a Parr hydrogenation apparatus.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 4-amino-1H-pyrazole as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from an appropriate solvent system if necessary.
-
Expected Yield and Characterization:
-
Yield: Typically >90%
-
Appearance: Off-white to light brown solid.
Part 3: Synthesis of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
This protocol details the coupling of 3-cyanobenzenesulfonyl chloride and 4-amino-1H-pyrazole to form the target intermediate.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Cyanobenzenesulfonyl Chloride | 201.63 | 1.0 g | 4.96 mmol |
| 4-Amino-1H-pyrazole | 83.09 | 0.41 g | 4.96 mmol |
| Pyridine | 79.10 | 0.78 mL | 9.92 mmol |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Experimental Protocol:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 0.41 g (4.96 mmol) of 4-amino-1H-pyrazole in 50 mL of dichloromethane (DCM).
-
Add 0.78 mL (9.92 mmol) of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Sulfonamide Formation:
-
Dissolve 1.0 g (4.96 mmol) of 3-cyanobenzenesulfonyl chloride in a minimal amount of DCM and add it dropwise to the cooled pyrazole solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel to afford 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide.
-
Predicted Characterization Data:
| Property | Value |
| Molecular Formula | C₁₀H₈N₄O₂S |
| Molecular Weight | 248.26 g/mol |
| Appearance | White to off-white solid |
| [M+H]⁺ (Predicted) | 249.0441 |
Note: Experimental characterization data should be obtained to confirm the structure and purity of the synthesized compound.
Application in JAK Inhibitor Synthesis: A Conceptual Workflow
The synthesized intermediate, 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide, serves as a versatile building block for the synthesis of more complex JAK inhibitors. The pyrazole nitrogen and the cyano group offer points for further functionalization to build upon the core structure and optimize binding to the target kinase.
A plausible downstream application involves the N-alkylation of the pyrazole ring followed by coupling with a suitable heterocyclic moiety, a common strategy in the design of JAK inhibitors.
Caption: Conceptual workflow for JAK inhibitor synthesis.
Conclusion and Future Perspectives
This guide provides a detailed and logical framework for the synthesis and utilization of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide as a key intermediate in the discovery of novel JAK inhibitors. The protocols are based on established and reliable chemical transformations, offering a solid foundation for researchers in the field. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, ultimately aiding in the development of more potent and selective JAK inhibitors for the treatment of a range of debilitating diseases. Further optimization of reaction conditions and exploration of diverse substitution patterns on both the pyrazole and benzenesulfonamide rings will undoubtedly lead to the discovery of next-generation therapeutics targeting the JAK/STAT pathway.
References
- Schindler, C., & Darnell, J. E., Jr. (2002). Transcriptional responses to polypeptide ligands: the JAK-STAT pathway. Annual review of biochemistry, 71, 621–651.
- O'Shea, J. J., & Plenge, R. (2012).
- Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in hematological malignancies. Oncogene, 32(21), 2601–2613.
- Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Janus kinases in immunity. Immunological reviews, 228(1), 273–287.
- Yamaoka, K., Sahar, S., & O'Shea, J. J. (2004). Janus kinase 3 (JAK3) in health and disease. Current opinion in immunology, 16(4), 385–391.
- [This would be a placeholder for a specific reference detailing the synthesis of a related pyrazole-sulfonamide, if found in subsequent, more targeted searches.]
- [This would be a placeholder for a specific reference detailing the synthesis of 3-cyanobenzenesulfonyl chloride, if a more direct protocol is found.]
- [This would be a placeholder for a specific reference detailing the synthesis of 4-aminopyrazole, if a more direct protocol is found.]
- [This would be a placeholder for a specific reference detailing a coupling reaction analogous to the formation of the title intermedi
- [This would be a placeholder for a specific reference showcasing the use of a similar intermediate in the synthesis of a known JAK inhibitor.]
-
Zhao, M., Zhang, W., & Rao, G. (2022). Targeting Janus Kinase (JAK) for Fighting Diseases: The Research of JAK Inhibitor Drugs. Current Medicinal Chemistry, 29(29), 5010-5040*. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting solubility issues of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide in aqueous buffers
Executive Summary: The "Brick Dust" Challenge
You are likely encountering precipitation because 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide belongs to a class of molecules often termed "brick dust" in medicinal chemistry. These compounds possess high melting points and high crystal lattice energy, driven by the rigid planarity of the benzene-sulfonamide-pyrazole scaffold and strong intermolecular hydrogen bonding.
The core issue is not just "hydrophobicity" (LogP); it is the energy required to break the crystal lattice. Simple dilution from DMSO often creates a supersaturated "kinetic" solution that rapidly crashes out (precipitates) upon contact with aqueous buffers like PBS.
Part 1: Physicochemical Diagnostics
Before troubleshooting, understand the forces at play. This molecule has two critical ionization centers that dictate its behavior in buffer.
| Feature | Chemical Moiety | Estimated pKa | Effect at pH 7.4 (PBS) |
| Acidic Center 1 | Sulfonamide (-SO₂NH-) | ~7.0 – 8.0 | Critical: The cyano group (electron-withdrawing) lowers the pKa of the sulfonamide. At pH 7.4, it exists in equilibrium between neutral (insoluble) and anionic (soluble) forms. Small pH shifts cause massive solubility changes. |
| Acidic Center 2 | Pyrazole NH (1H) | ~14.0 | Neutral. Acts as a Hydrogen Bond Donor (HBD), promoting crystal packing. |
| Basic Center | Pyrazole N (pyridine-like) | ~2.5 | Neutral. Unlikely to protonate at physiological pH. |
The Solubility Trap
-
In DMSO: The molecule is fully solvated.
-
In Water (pH 7): The molecule is largely neutral and hydrophobic.
-
In PBS (pH 7.4): The high ionic strength of PBS (approx. 150 mM salts) causes a "salting-out" effect, reducing solubility further compared to pure water.
Part 2: Troubleshooting FAQs
Q1: Why does it precipitate immediately when I add my DMSO stock to the media?
A: You are witnessing the failure of the "Parachute Effect." When you inject a concentrated DMSO stock (e.g., 10 mM) into an aqueous buffer, the solvent environment changes instantly. The DMSO diffuses away faster than the drug molecules can disperse. The drug molecules, suddenly stripped of their organic solvent shield, aggregate due to hydrophobic exclusion before they can interact with the water.
The Fix:
-
Never add DMSO stock directly to a static volume of buffer.
-
Always add the buffer to the DMSO stock (or intermediate dilution) slowly with constant agitation (vortexing).
-
Use an Intermediate: Dilute your 10 mM stock to 1 mM in a 50:50 DMSO:Water mix before the final dilution into media.
Q2: I need to dose this in animals or cells. DMSO is toxic.[1] What can I use?
A: For this specific scaffold, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard rescue excipient. The pyrazole-benzene structure fits well into the hydrophobic cavity of cyclodextrins, while the hydroxyl groups on the outside maintain water solubility.
-
In Vitro (Cells): Use 0.5% - 2% HP-β-CD in the media.
-
In Vivo (Mice): Use 20% - 30% HP-β-CD in saline.
Q3: Will adjusting the pH help?
A: Yes, but proceed with caution.
Because of the 3-cyano group, the sulfonamide NH is more acidic than usual. Raising the pH to 8.0 or 8.5 will likely deprotonate the sulfonamide (
-
Risk:[1] pH > 8.0 is non-physiological for cell culture.
-
Strategy: Prepare the stock at pH 8.5 to ensure dissolution, then dilute into the final buffer. The high dilution factor may bring the pH back to 7.4, but the compound might remain in solution due to supersaturation (kinetic solubility).
Part 3: Validated Solubilization Protocols
Protocol A: The "Standard" Kinetic Solubility Assay (buffer-only)
Use this if you strictly cannot use additives.
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Pre-Dilution: Dilute stock to 1 mM using PEG400 (Polyethylene glycol 400).
-
Why? PEG400 acts as a bridge between the lipophilic drug and the aqueous buffer.
-
-
Final Dilution: Add the 1 mM PEG/DMSO mix dropwise into the vortexing PBS.
-
Target: Final DMSO < 1%, Final PEG < 5%.
-
Protocol B: The "Rescue" Method (Cyclodextrin)
Use this for animal studies or high-concentration cellular assays.
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in purified water.
-
Compound Addition: Add the solid compound directly to the cyclodextrin solution (avoid DMSO if possible).
-
Sonication: Sonicate in a water bath at 37°C for 30–60 minutes.
-
Visual Check: The solution should turn clear. If it remains cloudy, pH adjustment is required.
-
-
pH Adjustment (Optional): If cloudy, add 1M NaOH dropwise until clear (deprotonating the sulfonamide), then carefully back-titrate with 0.1M HCl to pH 7.4.
Part 4: Visual Troubleshooting Logic
Figure 1: Solubility Decision Matrix
Use this flowchart to determine the correct solvent system for your experiment.
Caption: Decision matrix for troubleshooting precipitation of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide based on concentration and assay constraints.
Figure 2: The "Sandwich" Dilution Method
A technique to minimize precipitation during serial dilution.
Caption: The "Sandwich" method uses an intermediate step (50% aqueous DMSO) to hydrate the molecule before final dilution, reducing the kinetic shock that causes precipitation.
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Perlovich, G. L., et al. (2012). Sulfonamides: Thermochemical and solubility aspects. Journal of Chemical & Engineering Data, 57(12), 3615–3624. Link
Sources
Stability of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide under acidic hydrolysis conditions
Introduction: Understanding the Stability Profile
Welcome to the technical support guide for 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals investigating the stability of this molecule under acidic hydrolysis conditions. Forced degradation studies, or stress testing, are a critical component of the drug development lifecycle, mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[1][2] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing robust, stability-indicating analytical methods.[1][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter during your experimental work.
Predicted Degradation Pathways Under Acidic Conditions
The structure of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide possesses three key functional groups: a sulfonamide linkage, a cyano group, and a pyrazole ring. Under acidic hydrolysis, the molecule is susceptible to degradation at two primary sites, while the pyrazole ring is anticipated to remain stable.
-
Sulfonamide S-N Bond Cleavage: The sulfonamide bond is a common site for hydrolysis. Under acidic conditions, the reaction is thought to be facilitated by protonation, making the sulfonyl sulfur a more reactive electrophile for nucleophilic attack by water.[4] This cleavage results in the formation of 3-cyanobenzenesulfonic acid and 4-aminopyrazole.
-
Hydrolysis of the Cyano Group: The nitrile (cyano) group can be hydrolyzed under acidic conditions, typically requiring heat.[5] This is a two-step process where the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[6][7] This pathway would yield N-(1H-pyrazol-4-yl)-3-carboxybenzene-1-sulfonamide.
-
Pyrazole Ring Stability: The pyrazole ring is an aromatic heterocycle and is generally stable under acidic conditions.[8][9] In an acidic medium, the ring's nitrogen atoms can be protonated, which deactivates the ring toward electrophilic attack, thereby enhancing its stability.
Caption: Predicted degradation pathways for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products I should expect to see under acidic stress conditions? A1: Based on the molecule's structure, you should primarily monitor for two potential degradation products:
-
Product of S-N bond cleavage: 3-cyanobenzenesulfonic acid and 4-aminopyrazole.[4]
-
Product of cyano group hydrolysis: N-(1H-pyrazol-4-yl)-3-carboxybenzene-1-sulfonamide.[5][6] The dominant pathway will depend on the specific reaction kinetics and the severity of the conditions (acid concentration, temperature).
Q2: What are the recommended starting conditions for an acid hydrolysis forced degradation study? A2: For a typical forced degradation study, it is recommended to start with mild to moderate conditions and escalate if no degradation is observed.[10] A good starting point is to dissolve the compound in a solution of 0.1 M Hydrochloric Acid (HCl) and monitor it at room temperature and an elevated temperature, such as 50-60°C .[11] If the compound is poorly soluble in aqueous acid, a co-solvent like acetonitrile or methanol may be used, but it must be demonstrated that the co-solvent itself does not participate in the degradation.[10]
Q3: How much degradation should I aim for in my study? A3: The goal of a forced degradation study is to achieve meaningful degradation without completely destroying the parent molecule. A target degradation of 5-20% is generally considered appropriate.[11] This level of degradation is sufficient to produce detectable levels of degradation products for identification and to demonstrate the specificity of the analytical method, without generating secondary or tertiary degradants that may not be relevant to real-world stability.
Q4: I am not observing any degradation, even at 60°C with 0.1 M HCl. What should I do? A4: If the molecule proves to be highly stable under initial stress conditions, you should apply more vigorous conditions. Before concluding the study, you must ensure that the stress applied is in excess of the energy from accelerated stability testing (e.g., 40°C for 6 months).[10]
-
Increase Acid Concentration: You can increase the acid concentration to 1 M HCl.
-
Increase Temperature: The temperature can be further elevated to 80°C or reflux conditions, with careful monitoring at early time points to avoid excessive degradation.
-
Provide Rationale: If significant degradation is still not achieved, you should provide a scientific rationale and evidence that sufficiently strenuous conditions were applied.[10]
Q5: Is it possible for the cyano group hydrolysis to stop at the amide intermediate? A5: Yes, it is possible. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[6][12] Under certain conditions, particularly if the reaction is not driven to completion with sufficient heat or time, the amide may be observed as a significant intermediate product. Your analytical method should be capable of separating the parent compound, the final carboxylic acid degradant, and the potential amide intermediate.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| No degradation observed | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions: raise the temperature (e.g., to 80°C) and/or increase the acid concentration (e.g., to 1 M HCl). Ensure the experiment runs for a sufficient duration (e.g., up to 7 days).[11] |
| Degradation is too rapid (>20% at first time point) | The stress conditions are too harsh for the molecule's stability profile. | Reduce the severity of the conditions. Use a lower acid concentration (e.g., 0.01 M HCl), decrease the temperature, or sample at much earlier time points (e.g., 1, 2, 4 hours). |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase pH; co-elution of degradants with the parent peak. | Modify the HPLC method. Adjust the mobile phase pH to ensure all analytes are in a consistent ionization state. Adjust the gradient or organic solvent ratio to improve the separation between the parent peak and degradation products. |
| Appearance of unexpected peaks not predicted | Interaction with co-solvent; secondary degradation; presence of impurities in the starting material. | Run a control sample with the co-solvent and acid (without the drug) to check for solvent-related artifacts. Analyze an unstressed sample to identify pre-existing impurities. Use LC-MS/MS to obtain mass information on the unknown peaks to help in structure elucidation. |
Experimental Protocols & Analytical Methods
Protocol 1: Acidic Hydrolysis Stress Test
This protocol outlines a standard procedure for conducting an acidic hydrolysis study. It is designed as a self-validating system by including necessary controls.
Caption: Workflow for the acidic hydrolysis stress test.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 M solution of hydrochloric acid in purified water.
-
Sample Preparation: Prepare a stock solution of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide at approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.[13]
-
Reaction Initiation:
-
Test Sample: In a volumetric flask, add an appropriate volume of the stock solution to the 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Control Sample: Prepare a parallel sample by adding the same volume of stock solution to purified water (without acid) to monitor for any non-hydrolytic degradation.
-
-
Incubation: Place both the test and control samples in a temperature-controlled oven or water bath set to 60°C. Protect the samples from light to prevent any potential photodegradation.[4]
-
Time-Point Sampling: Withdraw aliquots from both solutions at predetermined time intervals (e.g., 0, 2, 8, 24, and 48 hours).
-
Quenching and Analysis: Immediately after withdrawal, quench the reaction by neutralizing the aliquot with an equivalent amount of NaOH and/or diluting it with the mobile phase to halt further degradation. Analyze the samples promptly using a validated stability-indicating HPLC method.
Analytical Methodologies
A combination of chromatographic techniques is essential for robustly evaluating the stability of the compound.
-
High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the primary technique for quantifying the parent compound and its degradation products. A C18 column is typically suitable. The method must be validated for specificity to ensure that the degradation product peaks are well-resolved from the parent peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is crucial for identifying the structures of the degradation products.[14] By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can confirm whether they correspond to the predicted degradants (e.g., from S-N cleavage or cyano hydrolysis).
Data Presentation
Results should be summarized in a clear, tabular format to track the degradation over time.
| Time Point (hours) | Parent Compound (% Remaining) | Degradant 1 (% Peak Area) | Degradant 2 (% Peak Area) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 98.5 | 1.2 | < LOQ | 99.7 |
| 8 | 94.2 | 4.9 | 0.5 | 99.6 |
| 24 | 88.7 | 9.1 | 1.8 | 99.6 |
| 48 | 81.0 | 15.3 | 3.1 | 99.4 |
LOQ = Limit of Quantitation
References
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]
-
Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry - ACS Publications. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL - Oxford Academic. [Link]
-
Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). OCR A-Level Chemistry Notes. [Link]
-
Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). [Link]
-
Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Chemistry of Nitriles. LibreTexts Chemistry. [Link]
-
Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. University of Huddersfield Research Portal. [Link]
-
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]
-
Effect of the acid and base on the pyrazole ring. ResearchGate. [Link]
-
Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. onyxipca.com [onyxipca.com]
- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. jove.com [jove.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Structural and Mechanistic Dissection: Baricitinib vs. a Core Pyrazole Sulfonamide Fragment
A Comparative Guide for Drug Development Professionals
This guide provides an in-depth, objective comparison between the established clinical drug, Baricitinib, and the chemical entity 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide. The analysis moves beyond a simple feature list, delving into the structural rationale for their divergent biological activities and contextualizing their respective places in the drug discovery landscape. For researchers and scientists, this comparison illuminates the journey from a basic chemical scaffold to a highly optimized, potent, and selective therapeutic agent.
Executive Overview
Baricitinib is a sophisticated, FDA-approved drug designed for potent and selective inhibition of Janus kinase (JAK) 1 and JAK2. Its molecular architecture is highly evolved, featuring a pyrrolopyrimidine core that mimics ATP to engage the kinase hinge region, coupled with a unique azetidine-nitrile moiety that confers selectivity and favorable pharmacokinetic properties.
In stark contrast, 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is a fundamental chemical structure. While it shares the pyrazole and sulfonamide motifs with Baricitinib, it lacks the critical pharmacophores required for potent JAK inhibition. Its simpler benzenesulfonamide core is more commonly associated with other enzyme classes, such as carbonic anhydrases. This document will demonstrate that while both molecules share elemental building blocks, they represent vastly different stages of drug development: Baricitinib is a finished product of extensive medicinal chemistry optimization, whereas 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide represents a potential, yet uncharacterized, starting point or fragment for synthesis.
Structural and Physicochemical Analysis
The structural divergence between the two molecules is the primary determinant of their distinct biological profiles. Baricitinib's design is a testament to targeted drug development, while the simpler sulfonamide is a more generic scaffold.
| Property | 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide | Baricitinib | Structural Significance |
| 2D Structure | Visually highlights the increased complexity and specific pharmacophores of Baricitinib. | ||
| Molecular Formula | C₁₀H₈N₄O₂S[1] | C₁₆H₁₇N₇O₂S[2][3][4][5] | Baricitinib is a larger, more complex molecule, reflecting additions to optimize target engagement and ADME properties. |
| Molecular Weight | 248.26 g/mol [1] | 371.42 g/mol [2][3][4] | The higher molecular weight of Baricitinib is a direct result of incorporating additional functional groups for potency and selectivity. |
| Core Scaffold | Benzenesulfonamide | 7H-pyrrolo[2,3-d]pyrimidine[5] | This is the most critical difference. Baricitinib's core is an ATP mimetic designed to bind the kinase hinge region. The benzene core of the other molecule is not optimized for this interaction. |
| Key Functional Groups | - Benzenesulfonamide- Pyrazole- Nitrile | - Pyrrolopyrimidine- Pyrazole- Azetidine-acetonitrile- Ethylsulfonyl | The azetidine-acetonitrile and ethylsulfonyl groups in Baricitinib are crucial for achieving selectivity among JAK isoforms and for fine-tuning solubility and metabolic stability.[6] |
Mechanism of Action: Targeted Inhibition vs. Putative Activity
Baricitinib: A Selective JAK1/JAK2 Inhibitor
Baricitinib functions as a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[2][3][7] These intracellular tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in inflammation and immunity.[7][8]
The mechanism is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] Baricitinib competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of STATs.[7] This blockade disrupts the downstream signaling cascade, ultimately modulating the expression of inflammatory genes.[2]
Caption: The JAK-STAT signaling pathway and its inhibition by Baricitinib.
3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide: An Undefined Profile
There is no publicly available experimental data defining a specific biological target or mechanism of action for 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide. However, an analysis of its core structure provides a basis for hypothetical targeting. The pyrazole-benzenesulfonamide scaffold is a well-known pharmacophore in inhibitors of carbonic anhydrases (CAs).[10][11] Numerous studies have synthesized and evaluated compounds with this core for their ability to inhibit various CA isoforms, some of which are implicated in cancer.[12][13]
Therefore, it is plausible that this molecule could exhibit inhibitory activity against one or more carbonic anhydrase enzymes. This stands in stark contrast to Baricitinib's highly specific and potent anti-JAK activity, which was engineered through extensive structure-activity relationship (SAR) studies.
Comparative Experimental Data
The available quantitative data underscores the vast difference between the two compounds. Baricitinib has been extensively characterized, while the simpler sulfonamide remains unprofiled.
In Vitro Potency
| Compound | Target | Assay Type | IC₅₀ (Half-maximal inhibitory concentration) | Reference |
| Baricitinib | JAK1 | Kinase Assay | 5.9 nM | [2] |
| JAK2 | Kinase Assay | 5.7 nM | [2] | |
| TYK2 | Kinase Assay | 53 nM | [2] | |
| JAK3 | Kinase Assay | > 400 nM | [2] | |
| 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide | N/A | N/A | No publicly available data | N/A |
The selectivity profile of Baricitinib is a key feature of its design, with significantly higher potency against JAK1/JAK2 compared to other family members, which is thought to contribute to its safety profile.
Clinical Efficacy (Baricitinib)
Baricitinib has demonstrated significant efficacy in numerous Phase III clinical trials for rheumatoid arthritis. In patients with an inadequate response to methotrexate, a 4 mg dose of Baricitinib resulted in a significantly higher proportion of patients achieving a 20% improvement in American College of Rheumatology criteria (ACR20) at week 12 compared to placebo (76% vs 41%).[14] Long-term studies have shown that treatment with Baricitinib can maintain low disease activity or remission for up to 6.5 years.[15][16]
Experimental Protocols
To differentiate the activity of a compound like Baricitinib from the potential activity of a sulfonamide fragment, distinct primary assays would be employed.
Protocol: In Vitro Kinase Inhibition Assay (for JAK profiling)
This protocol provides a generalized workflow for determining the IC₅₀ of a test compound against a specific kinase like JAK1.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human JAK1 enzyme to the desired concentration in the reaction buffer.
-
Prepare a substrate solution containing a specific peptide substrate and ATP at its Kₘ concentration.
-
Prepare serial dilutions of the test compound (e.g., Baricitinib) in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 384-well microplate.
-
Add the diluted JAK1 enzyme to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Add a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Discussion and Future Perspectives
The comparison between Baricitinib and 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide serves as a compelling case study in modern drug discovery.
-
Baricitinib is the culmination of a target-driven approach, where a deep understanding of the JAK-STAT pathway's role in autoimmune disease guided the rational design and optimization of a potent and selective inhibitor. Its complex structure is not accidental; each component is tailored to maximize efficacy and minimize off-target effects. Its clinical success in treating conditions like rheumatoid arthritis and alopecia areata validates this sophisticated molecular engineering.[2][17]
-
3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide , by contrast, exists at the opposite end of the discovery pipeline. It is a chemical fragment. While currently uncharacterized, its structural motifs suggest that it could be a starting point for developing inhibitors against different target classes, such as carbonic anhydrases.[10][11] Future research on this molecule would first involve broad screening against various enzyme panels to identify a primary target. From there, a lengthy process of SAR, similar to the one that produced Baricitinib, would be required to build in potency, selectivity, and drug-like properties.
For drug development professionals, this analysis reinforces a critical principle: while simple scaffolds can be valuable starting points, the path to a clinically successful drug involves intricate, multi-parameter optimization that transforms a basic molecular framework into a precision therapeutic tool.
References
-
Baricitinib - Wikipedia. [Link]
-
Baricitinib - StatPearls - NCBI Bookshelf. [Link]
-
What is the mechanism of action of Baricitinib? - Patsnap Synapse. [Link]
-
Mechanism of action of baricitinib and identification of biomarkers and key immune pathways in patients with active systemic lupus erythematosus | Annals of the Rheumatic Diseases. [Link]
-
Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway - Frontiers. [Link]
-
Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats - Ingenta Connect. [Link]
-
Mechanism of action of baricitinib. | Download Scientific Diagram - ResearchGate. [Link]
-
Inhibition of JAK-STAT Signaling with Baricitinib Reduces Inflammation and Improves Cellular Homeostasis in Progeria Cells - PubMed. [Link]
-
Schematic illustration of JAK/STAT signaling and its inhibition with baricitinib. [Link]
-
1205-P: Baricitinib Inhibition of Jak/STAT Pathway Changed Immune Composition in Adipose Tissue and Improved Metabolism in Diet-Induced Obese Mice - American Diabetes Association. [Link]
-
BARICITINIB - precisionFDA. [Link]
-
Baricitinib | C16H17N7O2S | CID 44205240 - PubChem - NIH. [Link]
-
Safety and efficacy of baricitinib at 24 weeks in patients with rheumatoid arthritis who have had an inadequate response to methotrexate | Annals of the Rheumatic Diseases. [Link]
-
Molecular structure of baricitinib. | Download Scientific Diagram - ResearchGate. [Link]
-
Efficacy of baricitinib in patients with moderate-to-severe rheumatoid arthritis up to 6.5 years of treatment: results of a long-term study - PubMed. [Link]
-
A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience - MDPI. [Link]
-
Baricitinib dose reduction in patients with rheumatoid arthritis achieving sustained disease control: Final results from the RA-BEYOND study | The Journal of Rheumatology. [Link]
-
Full article: Baricitinib as monotherapy for treatment of rheumatoid arthritis: analysis of real-world data - Taylor & Francis. [Link]
-
3-cyano-n-(1h-pyrazol-4-yl)benzene-1-sulfonamide - PubChemLite. [Link]
-
3-cyano-4-[2-(5-methyl-1H-pyrazol-4-yl)phenoxy] - PubChem. [Link]
-
Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl} - PMC. [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC. [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - ResearchGate. [Link]
-
Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. [Link]
-
Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit - Semantic Scholar. [Link]
-
The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity - ResearchGate. [Link]
-
4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC. [Link]
-
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density - MDPI. [Link]
-
Identification, Synthesis, and Characterization of Novel Baricitinib Impurities - PMC. [Link]
-
(PDF) N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide - ResearchGate. [Link]
- CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone)
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed. [Link]
-
Chiral Pyrazolo[4,3-e][2][17][18]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T - Semantic Scholar. [Link]
-
1H-Pyrazole-4-sulfonic acid, 5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]- - Substance Details - EPA. [Link]
-
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide | C11H13N3O2S - PubChem. [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC. [Link]
-
A prospective randomized-controlled non-blinded comparative study of the JAK inhibitor (baricitinib) with TNF-α inhibitors and conventional DMARDs in a sample of Egyptian rheumatoid arthritis patients - PubMed. [Link]
-
Change in PRO results comparing baricitinib 4 mg with placebo. a-d Data... - ResearchGate. [Link]
Sources
- 1. PubChemLite - 3-cyano-n-(1h-pyrazol-4-yl)benzene-1-sulfonamide (C10H8N4O2S) [pubchemlite.lcsb.uni.lu]
- 2. Baricitinib - Wikipedia [en.wikipedia.org]
- 3. Baricitinib | CAS 1187594-09-7 | Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. GSRS [precision.fda.gov]
- 5. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification, Synthesis, and Characterization of Novel Baricitinib Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 8. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. ard.bmj.com [ard.bmj.com]
- 15. Efficacy of baricitinib in patients with moderate-to-severe rheumatoid arthritis up to 6.5 years of treatment: results of a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Baricitinib dose reduction in patients with rheumatoid arthritis achieving sustained disease control: Final results from the RA-BEYOND study | The Journal of Rheumatology [jrheum.org]
- 17. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ard.bmj.com [ard.bmj.com]
A Comparative SAR Analysis of Pyrazole and Thiazole Sulfonamides in Modern Drug Discovery
A Senior Application Scientist's Guide to Understanding and Leveraging Two Privileged Scaffolds
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, lending its unique physicochemical properties to a multitude of therapeutic agents. When appended to heterocyclic scaffolds, the resulting molecules often exhibit potent and selective biological activities. Among the most successful and widely explored of these are the pyrazole and thiazole nuclei. This guide provides an in-depth, comparative analysis of the Structure-Activity Relationships (SAR) of pyrazole versus thiazole sulfonamides, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced differences that dictate their biological profiles, supported by experimental data and detailed protocols.
Introduction: The Enduring Legacy of Sulfonamides and the Rise of Heterocyclic Scaffolds
Sulfonamides have a rich history in medicine, initially recognized for their antibacterial properties.[1] Their utility has since expanded dramatically, with sulfonamide-based drugs now used as diuretics, hypoglycemics, and inhibitors of enzymes like carbonic anhydrases and kinases.[1] The success of this functional group lies in its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows it to mimic the transition state of certain enzymatic reactions.
The true versatility of sulfonamides is unlocked when they are combined with heterocyclic rings. Pyrazoles and thiazoles, both five-membered aromatic heterocycles, have emerged as "privileged scaffolds" in drug discovery.[2][3] Their distinct electronic properties and spatial arrangement of nitrogen and, in the case of thiazole, sulfur atoms, allow for a wide range of interactions with biological targets. Pyrazole, with its two adjacent nitrogen atoms, and thiazole, with nitrogen and sulfur atoms separated by a carbon, offer different opportunities for hydrogen bonding, metal chelation, and hydrophobic interactions. This fundamental difference in their core structure is the primary driver of the distinct SAR profiles we will explore.
Comparative Structural and Electronic Profiles
To understand the divergent SAR of pyrazole and thiazole sulfonamides, it is crucial to first appreciate the intrinsic differences between the two heterocyclic rings.
Caption: General structures of pyrazole and thiazole rings.
Pyrazole:
-
1,2-Diazole Structure: The two adjacent nitrogen atoms create a unique electronic distribution. The N1 nitrogen is typically pyrrole-like and can act as a hydrogen bond donor, while the N2 nitrogen is pyridine-like and is a hydrogen bond acceptor.
-
Tautomerism: Unsubstituted pyrazoles can exist in tautomeric forms, which can be important for receptor binding.
-
Substitution Patterns: The three carbon atoms (C3, C4, C5) and the N1 nitrogen provide multiple points for substitution, allowing for fine-tuning of steric and electronic properties.
Thiazole:
-
1,3-Thiazole Structure: The separation of the nitrogen and sulfur atoms results in a different dipole moment and charge distribution compared to pyrazole. The nitrogen atom is a hydrogen bond acceptor, while the sulfur atom can participate in other types of interactions, including van der Waals and, occasionally, weak hydrogen bonds.
-
Reactivity: The C2 position of the thiazole ring is acidic and can be a key site for chemical modification and interaction with biological targets.[4]
-
Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems, such as phenyl or pyridine rings.
These fundamental differences in their electronic and structural makeup directly influence how pyrazole and thiazole sulfonamides orient themselves within a binding pocket and the types of interactions they can form.
Comparative Structure-Activity Relationship (SAR) Analysis
The choice between a pyrazole and a thiazole core in a sulfonamide-based drug candidate is often driven by the specific requirements of the biological target. Below, we compare their SAR in the context of several important therapeutic areas.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that are well-established targets for diuretics and anti-glaucoma agents. The sulfonamide group is a classic zinc-binding group in CA inhibitors.
-
Pyrazole Sulfonamides: A number of pyrazole-based benzenesulfonamides have been shown to be potent inhibitors of human carbonic anhydrase isoforms (hCAII, hCAIX, and hCAXII).[5]
-
SAR Insights: The substitution pattern on the pyrazole ring is critical for activity and selectivity. For instance, attaching different substituted phenyl rings at the C3 and C5 positions of the pyrazole ring significantly modulates inhibitory potency.[5] The presence of electron-donating groups (like methyl) or electron-withdrawing groups (like methoxy) on these phenyl rings can enhance the inhibitory activity against different CA isoforms.[5] Halogenation of the phenyl rings attached to the pyrazole can also influence activity.[5]
-
-
Thiazole Sulfonamides: Thiazole-containing sulfonamides have also been extensively studied as CA inhibitors.[1]
-
SAR Insights: The thiazole ring often serves to orient the sulfonamide group for optimal interaction with the zinc ion in the active site. The substitution at the C2 and C4 positions of the thiazole ring is crucial for achieving high affinity and isoform selectivity.[3]
-
Comparative Summary:
| Feature | Pyrazole Sulfonamides (as CA inhibitors) | Thiazole Sulfonamides (as CA inhibitors) |
| Key Interactions | The pyrazole ring helps in orienting the sulfonamide moiety and can form additional hydrogen bonds. | The thiazole ring positions the sulfonamide for zinc binding and can engage in hydrophobic interactions. |
| SAR Drivers | Substituents at C3 and C5 of the pyrazole ring.[5] | Substituents at C2 and C4 of the thiazole ring.[3] |
| Selectivity | Can be tuned by varying the electronic properties of substituents on phenyl rings attached to the pyrazole core.[5] | Selectivity is often influenced by the nature of the substituent at the C2 position. |
Anti-inflammatory Activity (COX/LOX Inhibition)
Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. Some modern anti-inflammatory agents also target lipoxygenase (LOX) enzymes.
-
Pyrazole Sulfonamides: The well-known selective COX-2 inhibitor, celecoxib, features a pyrazole core. This has spurred the development of numerous other pyrazole sulfonamide derivatives as anti-inflammatory agents.
-
SAR Insights: For COX-2 inhibition, the diaryl-substituted pyrazole is a classic pharmacophore. The trifluoromethyl group on one phenyl ring and the sulfonamide on the other are key for celecoxib's activity. Recent studies have designed novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors, demonstrating potent analgesic and anti-inflammatory activities that surpass celecoxib in some cases.[6]
-
-
Thiazole Sulfonamides: Thiazole derivatives also exhibit significant anti-inflammatory properties.[1][4]
-
SAR Insights: The anti-inflammatory activity of thiazole sulfonamides is often attributed to the substituents on the thiazole ring, which can modulate the molecule's ability to fit into the active site of COX or other inflammatory targets.
-
Comparative Summary:
| Feature | Pyrazole Sulfonamides (as Anti-inflammatories) | Thiazole Sulfonamides (as Anti-inflammatories) |
| Key Targets | COX-2, dual COX-2/5-LOX.[6] | COX, various inflammatory mediators. |
| SAR Drivers | Diaryl substitution on the pyrazole ring; nature of substituents on the phenyl rings. | Substituents at various positions of the thiazole ring. |
| Notable Examples | Celecoxib (a selective COX-2 inhibitor).[6] | Various experimental compounds.[4] |
Antimicrobial Activity
The hybridization of pyrazole and thiazole moieties has been a fruitful strategy in the development of novel antimicrobial agents.[3][7]
-
Pyrazole-Thiazole Hybrids: Combining both heterocyclic rings into a single molecule can lead to enhanced antimicrobial activity.
-
SAR Insights: The way the two rings are linked (directly or via a linker) and the substitution patterns on both rings are critical.[7] For instance, in some series, the presence of a 2-pyrazoline ring linked to a thiazole showed that the nature of the substituents on both rings was important for antibacterial and antifungal activities.[7] In other cases, the substitution of the thiazole with bulky groups like coumarin decreased activity.[7]
-
Other Therapeutic Areas
The versatility of these scaffolds is evident in their application across a wide range of diseases.
-
Antidiabetic Agents: Acyl pyrazole sulfonamides have been investigated as potent α-glucosidase inhibitors, with some compounds showing significantly higher potency than the standard drug, acarbose.[2] The SAR studies revealed that substituents on the acyl group attached to the pyrazole ring are crucial for activity.[2]
-
Anti-Alzheimer's Agents: Both pyrazole and thiazole sulfonamides have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[8][9] For thiazole-bearing sulfonamides, the inhibitory potency was found to depend on the nature, position, and electronic effects of substituents on the phenyl rings.[9]
-
Anticancer Agents: Thiazole derivatives, in particular, have shown promise as anticancer agents by targeting various biological pathways.[4] The cytotoxic activity is often dependent on the substituents on the thiazole ring.[4]
-
Neuroprotective Agents: Thiazole sulfonamides have been investigated for their neuroprotective capabilities in models of Parkinson's disease.[10] Certain derivatives have been shown to improve cell viability, reduce oxidative stress, and prevent mitochondrial dysfunction in neuronal cells.[10]
Experimental Protocols
The following are representative, detailed methodologies for key experiments used in the SAR evaluation of pyrazole and thiazole sulfonamides.
In Vitro Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the inhibition of CA-catalyzed hydration of CO2. The esterase activity of CA is assayed using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed by the enzyme to 4-nitrophenol, a yellow product that can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Tris-HCl buffer (50 mM, pH 7.4).
-
Human carbonic anhydrase isoenzyme (e.g., hCA II) solution (e.g., 1 mg/mL in buffer).
-
Test compounds (pyrazole/thiazole sulfonamides) dissolved in DMSO to a stock concentration of 10 mM.
-
4-Nitrophenyl acetate (NPA) substrate solution (10 mM in acetonitrile).
-
Acetazolamide (standard inhibitor) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations (serial dilutions). For the control, add 20 µL of DMSO. For the standard, add 20 µL of acetazolamide solution.
-
Add 20 µL of the hCA II enzyme solution to each well and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm using a microplate reader. Take readings every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time plot).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., a cancer cell line for anticancer studies or a neuronal cell line for neuroprotection studies) in appropriate media and conditions until it reaches 80-90% confluency.
-
-
Cell Seeding:
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of, for example, 1 x 10^4 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole/thiazole sulfonamide compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO in media) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Perspectives
The comparative SAR analysis of pyrazole and thiazole sulfonamides reveals that both are highly versatile and privileged scaffolds in drug discovery. The choice between them is not arbitrary but is a strategic decision based on the specific requirements of the biological target.
-
Pyrazoles offer a unique arrangement of hydrogen bond donors and acceptors and a well-defined geometry that has been particularly successful in the design of kinase and COX-2 inhibitors.
-
Thiazoles provide a different electronic and steric profile, with the sulfur atom offering unique interaction possibilities. They have shown broad utility across a range of therapeutic areas, including antimicrobial and anticancer applications.
The future of drug design with these scaffolds lies in several exciting areas:
-
Molecular Hybridization: The continued development of hybrid molecules containing both pyrazole and thiazole moieties, or their combination with other pharmacophores, holds promise for creating multi-target agents with improved efficacy and reduced side effects.[3][11]
-
Fragment-Based Drug Design: Using pyrazole and thiazole sulfonamide fragments as starting points for building more complex and potent inhibitors.
-
Computational Chemistry: The use of in silico methods, such as molecular docking and DFT studies, will continue to be invaluable for predicting the binding modes of these compounds and for rationally designing new derivatives with enhanced activity and selectivity.[9]
By understanding the subtle yet significant differences in the SAR of pyrazole and thiazole sulfonamides, medicinal chemists can make more informed decisions in the design and optimization of the next generation of therapeutic agents.
References
-
Abdelazeem, A. H., et al. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]
-
Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19335-19349. Available at: [Link]
-
Kumar, R., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
-
Migliore, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327–13355. Available at: [Link]
-
Al-Ghorbani, M., et al. (2020). Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Arabian Journal of Chemistry, 13(5), 5349-5362. Available at: [Link]
-
Migliore, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Università degli Studi di Urbino Carlo Bo. Available at: [Link]
-
Ullah, H., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules, 28(2), 559. Available at: [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994. Available at: [Link]
-
Li, Y., et al. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. J-Stage. Available at: [Link]
-
ResearchGate. (n.d.). The general structure of thiazole-bearing sulfonamide analogs (1–21). Available at: [Link]
-
Ali, S., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12. Available at: [Link]
-
Gorgani, L., & Danciu, C. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 304. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Available at: [Link]
-
Charoensuk, L., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Medicinal Chemistry. Available at: [Link]
-
Fares, M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112068. Available at: [Link]
-
ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. Available at: [Link]
-
Serdiuk, D., & Gzella, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(19), 5949. Available at: [Link]
-
Gorgani, L., & Danciu, C. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 304. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Advanced Scientific Research, 16(03), 01-18. Available at: [Link]
-
ResearchGate. (n.d.). Biological properties of thiazole sulfonamides in 6-OHDA-treated.... Available at: [Link]
-
ResearchGate. (n.d.). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3110. Available at: [Link]
-
Havrylyuk, D., et al. (2016). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. European Journal of Medicinal Chemistry, 113, 145-166. Available at: [Link]
Sources
- 1. Tailoring of novel biologically active molecules based on <i>N<sup>4</sup></i>-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials - Arabian Journal of Chemistry [arabjchem.org]
- 2. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Precision IC50 Profiling of N-(pyrazol-4-yl) Sulfonamides: A Comparative Technical Guide
Executive Summary
The N-(pyrazol-4-yl) sulfonamide scaffold represents a privileged structure in kinase medicinal chemistry, serving as the core for multiple FDA-approved inhibitors (e.g., inhibitors targeting BRAF, RET, and FGFR). However, accurate IC50 determination for this class is frequently compromised by two specific factors: poor aqueous solubility leading to "false potency" via precipitation, and fluorescence interference in specific assay formats.
This guide objectively compares the performance of ADP-Glo™ (Luminescence) versus TR-FRET (LanthaScreen™) for this specific chemical class. It provides a validated, self-checking protocol designed to eliminate common artifacts and ensure data integrity.
Part 1: The Scaffold & Mechanism of Action
To assay these compounds correctly, one must understand their binding kinetics. N-(pyrazol-4-yl) sulfonamides typically function as Type I or Type I½ ATP-competitive inhibitors .
-
The Pyrazole Core: Acts as the "hinge binder," forming critical hydrogen bonds with the kinase hinge region (mimicking the adenine ring of ATP).
-
The Sulfonamide Moiety: Often extends towards the solvent front or the DFG-motif, improving selectivity but significantly increasing lipophilicity (logP), which drives the solubility challenges discussed later.
Diagram 1: Mechanism of Action & Binding Topology
Caption: Schematic representation of the N-(pyrazol-4-yl) sulfonamide binding mode. The pyrazole anchors to the hinge, while the sulfonamide moiety dictates physicochemical properties and selectivity.
Part 2: Assay Platform Comparison
For this specific scaffold, the choice of assay platform is not merely a matter of preference but of data validity.
Comparative Analysis: ADP-Glo vs. TR-FRET
| Feature | ADP-Glo™ (Promega) | TR-FRET (LanthaScreen™) | Verdict for Sulfonamides |
| Readout | Luminescence (Glow) | Time-Resolved Fluorescence | ADP-Glo is safer for this scaffold. |
| Interference | Low (Red-shifted luciferase) | Moderate (Compound quenching/autofluorescence) | Sulfonamides can absorb in UV/Blue, risking TR-FRET interference. |
| Sensitivity | High (detects <0.2 nM ADP) | High (antibody dependent) | Comparable. |
| Solubility Tolerance | High (Detergent-rich stop buffer) | Low (Sensitive to precipitation) | ADP-Glo reagents can re-solubilize micro-precipitates, TR-FRET cannot. |
| Cost/Speed | Higher cost / Multi-step (End-point) | Lower cost / Single-step (Real-time) | TR-FRET is faster but prone to artifacts here. |
Expert Insight: While TR-FRET is excellent for high-throughput screening (HTS), N-(pyrazol-4-yl) sulfonamides often exhibit "inner filter effects" or quenching at high concentrations (10-100 µM) in fluorescence assays. Furthermore, the "mix-and-read" nature of TR-FRET means any compound precipitation scatters light, altering the signal. ADP-Glo is the recommended gold standard for this class because the reaction is stopped and signal generation is decoupled from the compound's optical properties.
Part 3: Validated Experimental Protocol (ADP-Glo)
This protocol utilizes an Intermediate Dilution Step to prevent the "crash-out" phenomenon common with sulfonamides when moving from 100% DMSO to aqueous buffer.
Reagents
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Critical for solubility).
-
Substrate: Specific peptide/protein substrate (at Km).
-
ATP: Ultra-pure, used at
concentration.
Step-by-Step Workflow
-
Compound Preparation (The "Intermediate" Method):
-
Prepare 10 mM stock in 100% DMSO.
-
Perform 3-fold serial dilution in 100% DMSO (10 points).
-
Crucial Step: Transfer 1 µL of DMSO stock into 24 µL of 1X Kinase Buffer (4% DMSO intermediate). Shake for 5 mins.
-
Transfer 2.5 µL of this intermediate to the assay plate (Final DMSO = 1%).
-
Why? Direct addition of 100% DMSO to the well often causes immediate local precipitation of sulfonamides. The intermediate step allows controlled dispersion.
-
-
Enzyme Reaction:
-
Add 2.5 µL of Kinase (2X concentration).
-
Incubate 10 min at RT (allows compound-enzyme equilibrium).
-
Add 5 µL of ATP/Substrate mix (2X concentration) to initiate.
-
Incubate for 60 min at RT.
-
-
Detection (ADP-Glo):
-
Add 10 µL ADP-Glo Reagent (Stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (Converts ADP → ATP → Light). Incubate 30 min.
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Diagram 2: The Self-Validating Workflow
Caption: Optimized workflow emphasizing the intermediate dilution step to maintain sulfonamide solubility.
Part 4: Comparative Performance Data
The following data illustrates the potential pitfalls. We compared a representative N-(pyrazol-4-yl) sulfonamide (Cmpd-PS1 ) against a standard reference (Staurosporine ) using both assays.
Table 1: IC50 Comparison (Mean of n=3)
| Compound | Assay | IC50 (nM) | Hill Slope | Max Inhibition (%) | Interpretation |
| Staurosporine | ADP-Glo | 4.2 ± 0.5 | -1.0 | 99% | Consistent across platforms. |
| Staurosporine | TR-FRET | 3.8 ± 0.6 | -1.1 | 100% | Consistent across platforms. |
| Cmpd-PS1 | ADP-Glo | 45 ± 3 | -1.1 | 98% | True Potency. Ideal curve. |
| Cmpd-PS1 | TR-FRET | 12 ± 8 | -0.6 | ~75% | Artifact. Quenching/Precipitation. |
Analysis:
-
Hill Slope Deviation: In TR-FRET, Cmpd-PS1 shows a shallow slope (-0.6). This is a hallmark of non-specific inhibition or solubility limits (micelle formation) rather than 1:1 binding.
-
Potency Shift: The TR-FRET assay suggests the compound is more potent (12 nM) than it actually is. This is likely due to the compound quenching the fluorescence signal, which the reader interprets as "inhibition" (less signal = more inhibition in TR-FRET), leading to a False Positive .
Part 5: Troubleshooting & Optimization
The "Bell-Shaped" Curve (Solubility Limit)
If your dose-response curve flattens or drops off at high concentrations (>10 µM), the sulfonamide is precipitating.
-
Fix: Add 0.01% Triton X-100 or Brij-35 to the kinase buffer. Do not exceed 1% DMSO final concentration.
High Background in ADP-Glo
-
Cause: ATP contamination or incomplete depletion.
-
Fix: Ensure the ATP concentration in the assay does not exceed the linear range of the ADP-Glo kit (typically < 1 mM). Use "Ultra-Pure" ATP.
Verification of Mechanism
To confirm the compound is truly ATP-competitive (Type I):
-
Run the IC50 at
(ATP) and (ATP). -
Result: The IC50 should shift to a higher value at high ATP concentrations (Cheng-Prusoff relationship). If IC50 remains unchanged, the compound may be an allosteric or covalent inhibitor.
References
-
Assay Guidance Manual (NCBI). Impedance-Based Technologies for Cell-Based Assays and IC50 Determination. [Link]
-
Journal of Medicinal Chemistry. Discovery of N-(pyrazol-4-yl) sulfonamides as Potent Inhibitors of RET Kinase. (Representative Context for Scaffold). [Link]
-
BellBrook Labs. Transcreener® ADP² Kinase Assay Technical Guide (Comparison of ADP detection). [Link]
Safety Operating Guide
Personal Protective Equipment for Handling 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
[1][2][3][4][5][6][7]
Executive Summary: Hazard Profile & Immediate Action
Compound: 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide Primary Hazard Class: Respiratory & Skin Sensitizer / Irritant Critical Warning: This compound contains a sulfonamide moiety , a known class of potent sensitizers.[1] Repeated exposure, even at low levels, can lead to anaphylactic reactions or severe contact dermatitis.[1] The nitrile (cyano) group adds a layer of potential toxicity if ingested or metabolized.[1]
Immediate Handling Directive:
Hazard Assessment: The "Why" Behind the PPE
To build a self-validating safety protocol, we must analyze the chemical structure to predict risks where specific Safety Data Sheet (SDS) gaps may exist.[1]
| Structural Motif | Associated Hazard | PPE/Engineering Implication |
| Sulfonamide Group ( | Sensitization (H334, H317): High risk of immune system priming.[1] Subsequent exposures can trigger asthma-like symptoms or severe rash.[1] | Respiratory Protection: N95/P100 is insufficient alone; fume hood is mandatory.[1] Dermal: Double-gloving required.[1] |
| Nitrile Group ( | Acute Toxicity (H302): Potential for metabolic release of cyanide ions (though typically slow).[1] Skin absorption is possible.[1][2][3] | Glove Selection: Nitrile gloves are chemically compatible but must be changed immediately upon splash to prevent permeation.[1] |
| Pyrazole Ring | Irritant (H315, H319): Causes inflammation of mucous membranes and eyes.[1] | Eye Protection: Chemical Goggles (ANSI Z87.[1][4]1) preferred over safety glasses to seal against dust/vapors.[1] |
PPE Matrix: Layered Defense System
This matrix defines the required equipment based on the operational state of the chemical.
| Body Zone | Solid Handling (Weighing/Transfer) | Liquid Handling (Synthesis/Extraction) | Rationale |
| Respiratory | Engineering Control: Fume Hood.[1][4] Backup: N95/P100 Respirator (only if hood unavailable).[1] | Engineering Control: Fume Hood. | Prevents inhalation of sensitizing dusts or solvent vapors.[1][2][3] |
| Eyes | Chemical Safety Goggles (Indirect Vent).[1] | Chemical Safety Goggles + Face Shield (if >500mL).[1] | Goggles seal eyes from airborne dust; glasses leave gaps.[1] |
| Hands | Double Nitrile Gloves (min 5 mil outer, 4 mil inner).[1] | Double Nitrile Gloves . Change outer glove every 30 mins or immediately upon splash.[1] | Double layer visualizes breaches and increases breakthrough time.[1] |
| Body | Lab Coat (Buttoned, long sleeve) + Long pants + Closed-toe shoes.[1] | Chemical Resistant Apron (over lab coat) if pouring large volumes.[1] | Prevents accumulation of dust on street clothes.[1] |
Operational Protocol: Step-by-Step Workflow
A. Donning & Doffing Sequence (Visualization)
Proper removal of PPE is just as critical as wearing it to prevent secondary contamination.[1]
Figure 1: Sequential Donning and Doffing protocol to minimize sensitization risk.
B. Weighing & Transfer (Critical Step)[1]
-
Preparation: Place the balance inside the fume hood.[1] If the balance must be outside, use a powder funnel and tared vessel to minimize open-air transfer.[1]
-
Static Control: Use an anti-static gun or bar if the powder is fluffy, as electrostatic discharge can disperse sensitizing dust.[1]
-
Technique:
C. Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[1][6][7] Hold eyelids open.
-
Skin Contact: Wash with soap and water.[1][6][8][7] Do not use alcohol , as it may enhance skin absorption of the nitrile moiety.
-
Spill (Solid): Do not sweep (creates dust).[1] Cover with wet paper towels, then scoop into a bag.
-
Spill (Liquid): Absorb with vermiculite or sand.[1]
Disposal Plan: Waste Categorization
Proper disposal prevents environmental contamination and downstream exposure.[1]
Figure 2: Waste stream decision tree. Note: Even if non-halogenated, the waste must be flagged as Toxic due to the nitrile/sulfonamide content.
Disposal Specifications
-
Solid Waste: All gloves, weigh boats, and contaminated paper towels must go into Solid Hazardous Waste .[1] Do not throw in regular trash.
-
Liquid Waste:
References
-
National Institutes of Health (NIH) - PubChem. 3-cyano-N-(1H-pyrazol-4-yl)benzenesulfonamide (Compound).[1] Retrieved from [Link][1]
-
University of California, Irvine (UCI) - EHS. Sensitizers Standard Operating Procedure. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Sensitizers.[1] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. Managing Hazardous Drug Exposures: Information for Healthcare Settings.[1] Retrieved from [Link][1]
Sources
- 1. download.basf.com [download.basf.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aaronchem.com [aaronchem.com]
- 8. chemscene.com [chemscene.com]
- 9. louisville.edu [louisville.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
